molecular formula C13H13NO2 B1681846 TC-E 5008

TC-E 5008

Katalognummer: B1681846
Molekulargewicht: 215.25 g/mol
InChI-Schlüssel: AVLZAVSZOAQKRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

6-Benzyl-1-hydroxy-4-methylpyridin-2(1H)-one, also known as the research compound SYC-435 or TC-E 5008, is a potent and selective small-molecule inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) . It specifically targets the neomorphic activity of common IDH1 mutants, including R132H and R132C, which are found in a significant proportion of gliomas and acute myeloid leukemias . The compound binds at the isocitrate pocket of mutated IDH1 with high affinity, demonstrating Ki values of 120 nM against IDH1 R132C and 190 nM against IDH1 R132H . A key feature of this inhibitor is its high selectivity, exhibiting over 60-fold selectivity for the mutant enzyme versus wild-type IDH1 . This selectivity is derived from its distinct binding mode, which involves hydrogen bond, electrostatic, and hydrophobic interactions within the mutant enzyme's active site, as revealed by co-crystal structures (PDB ID: 4I3L) . In cellular models, such as the HT1080 fibrosarcoma cell line expressing IDH1 R132C, SYC-435 is cell-active and capable of significantly reducing the production of the oncometabolite D-2-hydroxyglutarate (D-2-HG) with an IC50 of 2.4 µM . The 1-hydroxypyridin-2-one scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives also being explored for antiviral applications against targets like Herpes Simplex Virus (HSV) and Hepatitis B Virus (HBV) ribonuclease H . With a molecular formula of C13H13NO2 and a molecular weight of 215.25 g/mol , this compound is intended For Research Use Only (RUO) and is a valuable chemical probe for investigating cancer metabolism, specifically the role of mutant IDH1 in tumorigenesis.

Eigenschaften

IUPAC Name

6-benzyl-1-hydroxy-4-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-10-7-12(14(16)13(15)8-10)9-11-5-3-2-4-6-11/h2-8,16H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLZAVSZOAQKRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=C1)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of TC-E 5008

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of TC-E 5008, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). The information presented herein is intended to support research and development efforts in the field of oncology and precision medicine.

Core Mechanism of Action: Selective Inhibition of Mutant IDH1

This compound functions as a highly selective inhibitor of cancer-associated mutant forms of isocitrate dehydrogenase 1 (IDH1).[1] Unlike the wild-type (WT) IDH1 enzyme, which catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), specific point mutations in the IDH1 gene, most commonly at the R132 residue, confer a neomorphic (new) enzymatic activity.[2] This mutant enzyme preferentially catalyzes the NADPH-dependent reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (D-2-HG).

The accumulation of D-2-HG in tumor cells has profound downstream effects, including epigenetic dysregulation through the inhibition of α-KG-dependent dioxygenases, such as TET DNA hydroxylases and histone demethylases.[3] This leads to a block in cellular differentiation and contributes to tumorigenesis.

This compound specifically targets and inhibits the activity of these mutant IDH1 enzymes, thereby preventing the production of D-2-HG. This targeted inhibition leads to a reduction in intracellular D-2-HG levels, which in turn can restore normal cellular differentiation and impede cancer cell proliferation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the potency and selectivity of this compound.

ParameterValueTargetNotes
Ki 190 nMIDH1 (R132H)Inhibitor constant, indicating binding affinity.
Ki 120 nMIDH1 (R132C)Inhibitor constant, indicating binding affinity.
Ki 12.3 µMWild-Type IDH1Demonstrates >60-fold selectivity for mutant over wild-type.
EC50 2.4 µMD-2-HG ProductionEffective concentration for 50% inhibition of D-2-HG in cells.

Signaling Pathway and Experimental Workflow Diagrams

TC-E_5008_Mechanism_of_Action cluster_0 Normal Cell (Wild-Type IDH1) cluster_1 Cancer Cell (Mutant IDH1) Isocitrate_WT Isocitrate IDH1_WT Wild-Type IDH1 Isocitrate_WT->IDH1_WT aKG_WT α-Ketoglutarate TCA_Cycle TCA Cycle & Normal Metabolism aKG_WT->TCA_Cycle IDH1_WT->aKG_WT Isocitrate_Mut Isocitrate IDH1_Mut Mutant IDH1 (e.g., R132H, R132C) Isocitrate_Mut->IDH1_Mut Reduced Affinity aKG_Mut α-Ketoglutarate aKG_Mut->IDH1_Mut D2HG D-2-Hydroxyglutarate (Oncometabolite) Epigenetic_Dysregulation Epigenetic Dysregulation (Inhibition of α-KG-dependent dioxygenases) D2HG->Epigenetic_Dysregulation Tumorigenesis Tumorigenesis Epigenetic_Dysregulation->Tumorigenesis IDH1_Mut->D2HG TCE5008 This compound TCE5008->IDH1_Mut

Caption: Mechanism of action of this compound in inhibiting mutant IDH1.

Experimental_Workflow_Enzymatic_Assay start Start prepare_reagents Prepare Reagents: - Purified Mutant IDH1 Enzyme - α-Ketoglutarate (Substrate) - NADPH (Cofactor) - Assay Buffer - this compound (Inhibitor) start->prepare_reagents plate_setup Plate Setup (96-well): - Add enzyme, buffer, and this compound - Incubate prepare_reagents->plate_setup initiate_reaction Initiate Reaction: - Add α-KG and NADPH plate_setup->initiate_reaction measure_absorbance Measure NADPH Consumption: - Spectrophotometric reading at 340 nm - Kinetic or endpoint measurement initiate_reaction->measure_absorbance data_analysis Data Analysis: - Calculate rate of NADPH consumption - Determine IC50 values measure_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for a mutant IDH1 enzymatic assay.

Experimental Protocols

Mutant IDH1 Enzymatic Assay (NADPH Consumption)

This assay quantifies the enzymatic activity of mutant IDH1 by measuring the consumption of the cofactor NADPH, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

  • Purified recombinant mutant IDH1 (e.g., R132H or R132C)

  • α-Ketoglutarate (α-KG)

  • NADPH

  • This compound or other test compounds

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 0.05% bovine serum albumin (BSA)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare working solutions of α-KG and NADPH in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of assay buffer containing the desired concentration of purified mutant IDH1 enzyme.

    • Add 1 µL of this compound at various concentrations (typically in a serial dilution) or DMSO as a vehicle control.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation:

    • To each well, add 50 µL of a solution containing α-KG and NADPH in assay buffer to initiate the reaction. Final concentrations in the well should be in the low micromolar range for NADPH and low millimolar range for α-KG, depending on the specific enzyme kinetics.

  • Measurement:

    • Immediately begin measuring the decrease in absorbance at 340 nm every 30-60 seconds for 15-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of this compound.

    • Plot the reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular D-2-Hydroxyglutarate (D-2-HG) Measurement Assay (LC-MS/MS)

This method is used to quantify the levels of the oncometabolite D-2-HG in cells treated with this compound.

Materials:

  • IDH1-mutant cancer cell line (e.g., HT1080, U87-MG with engineered IDH1 mutation)

  • Cell culture medium and supplements

  • This compound

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Internal standard (e.g., ¹³C₅-D-2-HG)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Culture and Treatment:

    • Seed the IDH1-mutant cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or DMSO (vehicle control) for 48-72 hours.

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold 80% methanol containing the internal standard to each well.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis:

    • Analyze the extracted metabolites using a suitable LC-MS/MS method for the detection and quantification of D-2-HG. This typically involves a HILIC or reversed-phase chromatography separation followed by detection using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer.

  • Data Analysis:

    • Quantify the D-2-HG concentration in each sample by comparing its peak area to that of the internal standard and a standard curve of known D-2-HG concentrations.

    • Normalize the D-2-HG levels to the cell number or protein concentration.

    • Determine the EC50 value for the reduction of D-2-HG by this compound.

Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • IDH1-mutant cancer cell line

  • Cell culture medium and supplements

  • This compound

  • 96-well cell culture plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding:

    • Seed the IDH1-mutant cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound or DMSO (vehicle control).

    • Incubate for an appropriate period (e.g., 72 hours).

  • Viability Measurement (MTT example):

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or a specialized MTT solubilizing solution) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability.

    • Plot the percentage of viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

References

TC-E 5008: A Selective Inhibitor of Mutant Isocitrate Dehydrogenase 1 (mIDH1)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant breakthrough in cancer biology, particularly in gliomas and acute myeloid leukemia. These mutations confer a neomorphic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (D-2-HG), which plays a crucial role in tumorigenesis through epigenetic dysregulation. TC-E 5008 has emerged as a potent and selective small-molecule inhibitor of mutant IDH1 (mIDH1). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for its characterization, and visualization of the associated signaling pathways and experimental workflows.

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a key metabolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). In several cancers, heterozygous point mutations in the active site of IDH1, most commonly at arginine 132 (R132), lead to a gain-of-function activity. The mutant enzyme converts α-KG to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[1] High levels of D-2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to a hypermethylated state and a block in cellular differentiation, thereby promoting tumor development.[2][3] This has established mIDH1 as a promising therapeutic target.

This compound is a 1-hydroxypyridin-2-one compound identified as a potent and selective inhibitor of mIDH1.[4] Its ability to specifically target the mutant enzyme while sparing the wild-type counterpart minimizes potential off-target effects, making it a valuable tool for research and a potential candidate for therapeutic development.

Mechanism of Action

This compound acts as a selective inhibitor of the neomorphic activity of mutant IDH1 enzymes. By binding to the mutant IDH1 protein, it prevents the reduction of α-ketoglutarate to D-2-hydroxyglutarate. The primary downstream effect of this compound is the reduction of intracellular D-2-HG levels. This, in turn, is expected to restore the activity of α-KG-dependent dioxygenases, leading to the reversal of hypermethylation of histones and DNA and promoting cellular differentiation.

cluster_0 Normal Cell (Wild-Type IDH1) cluster_1 Cancer Cell (Mutant IDH1) cluster_2 This compound Intervention Isocitrate Isocitrate aKG aKG Isocitrate->aKG IDH1 (WT) Krebs_Cycle Krebs_Cycle aKG->Krebs_Cycle Enters Dioxygenases Dioxygenases aKG->Dioxygenases Cofactor for Demethylation Demethylation Dioxygenases->Demethylation Promotes mIDH1 Mutant IDH1 (e.g., R132H, R132C) aKG_mut aKG_mut D2HG D-2-Hydroxyglutarate (Oncometabolite) Dioxygenases_inhibited α-KG-Dependent Dioxygenases D2HG->Dioxygenases_inhibited Inhibits aKG_mut->D2HG NADPH NADP+ Hypermethylation Histone & DNA Hypermethylation Dioxygenases_inhibited->Hypermethylation Leads to Blocked_Differentiation Blocked Cellular Differentiation Hypermethylation->Blocked_Differentiation Causes TCE5008 This compound mIDH1_inhibited Mutant IDH1 TCE5008->mIDH1_inhibited Selectively Inhibits D2HG_reduced Reduced D-2-HG mIDH1_inhibited->D2HG_reduced Blocks production of Dioxygenases_restored α-KG-Dependent Dioxygenases D2HG_reduced->Dioxygenases_restored Restores activity of Demethylation_restored Reversal of Hypermethylation Dioxygenases_restored->Demethylation_restored Promotes Differentiation_induced Cellular Differentiation Demethylation_restored->Differentiation_induced Induces

Caption: Mechanism of action of this compound in inhibiting mutant IDH1.

Quantitative Data

The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The key quantitative data are summarized in the tables below.

Table 1: Biochemical Inhibition of IDH1
Enzyme TargetInhibition Constant (Ki)Selectivity vs. WT IDH1
mIDH1 (R132H)190 nM[5]>60-fold[4][6]
mIDH1 (R132C)120 nM[5]>100-fold
Wild-Type IDH112.3 µM[5]-
Table 2: Cellular Activity of this compound
Cell LineIDH1 MutationAssayPotency (EC50)
HT1080R132CD-2-HG Production Inhibition2.4 µM[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to characterize mIDH1 inhibitors like this compound.

Biochemical Assay for mIDH1 Inhibition

This assay measures the ability of a compound to inhibit the NADPH-dependent reduction of α-KG to D-2-HG by purified recombinant mIDH1 enzyme.

cluster_workflow Biochemical Assay Workflow start Start prepare_reagents Prepare Reagents: - Recombinant mIDH1 enzyme - α-Ketoglutarate (substrate) - NADPH (cofactor) - Assay Buffer - this compound (inhibitor) start->prepare_reagents plate_setup Plate Setup (384-well): - Add mIDH1 enzyme - Add serially diluted this compound prepare_reagents->plate_setup incubation Incubate at Room Temperature plate_setup->incubation reaction_init Initiate Reaction: - Add α-KG and NADPH incubation->reaction_init measurement Measure NADPH Depletion: - Monitor absorbance at 340 nm kinetically reaction_init->measurement data_analysis Data Analysis: - Calculate initial reaction rates - Plot % inhibition vs. [this compound] - Determine IC50/Ki measurement->data_analysis end End data_analysis->end

Caption: Workflow for the mIDH1 biochemical inhibition assay.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 0.05% BSA, and 1 mM DTT.

    • Enzyme Solution: Dilute purified recombinant mIDH1 (e.g., R132H or R132C) in assay buffer to the desired final concentration (e.g., 50 nM).

    • Substrate/Cofactor Mix: Prepare a solution of α-ketoglutarate and NADPH in assay buffer.

    • Inhibitor Solution: Prepare serial dilutions of this compound in DMSO, followed by dilution in assay buffer.

  • Assay Procedure:

    • Add the mIDH1 enzyme solution to the wells of a microplate.

    • Add the diluted this compound or DMSO (vehicle control) to the wells.

    • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate/cofactor mix.

    • Immediately begin monitoring the decrease in NADPH absorbance at 340 nm using a plate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the mechanism of inhibition and the substrate concentration relative to its Km are known.

Cellular Assay for D-2-HG Production

This assay quantifies the level of the oncometabolite D-2-HG in cells harboring an IDH1 mutation following treatment with an inhibitor.

cluster_workflow Cellular D-2-HG Assay Workflow start Start cell_culture Culture mIDH1 Cells: (e.g., HT1080) start->cell_culture treatment Treat Cells: - Add serially diluted this compound cell_culture->treatment incubation Incubate for 48-72 hours treatment->incubation sample_collection Collect Samples: - Cell lysates and/or culture media incubation->sample_collection metabolite_extraction Metabolite Extraction sample_collection->metabolite_extraction d2hg_quantification Quantify D-2-HG: - LC-MS/MS or - Enzymatic Assay metabolite_extraction->d2hg_quantification data_analysis Data Analysis: - Normalize D-2-HG levels - Plot D-2-HG vs. [this compound] - Determine EC50 d2hg_quantification->data_analysis end End data_analysis->end

Caption: Workflow for the cellular D-2-HG production assay.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells harboring an IDH1 mutation (e.g., HT1080, which has an endogenous R132C mutation) in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound or DMSO (vehicle control).

    • Incubate the cells for a specified period (e.g., 48 to 72 hours).

  • Sample Preparation:

    • Collect the cell culture medium and/or lyse the cells.

    • Perform a metabolite extraction, typically using a cold methanol/water solution, followed by centrifugation to remove proteins and cellular debris.

  • D-2-HG Quantification:

    • LC-MS/MS (Gold Standard): Analyze the extracted metabolites using liquid chromatography-tandem mass spectrometry. This method provides high sensitivity and specificity for D-2-HG quantification.

    • Enzymatic Assay: Alternatively, a coupled enzymatic assay can be used for higher throughput. This involves the D-2-HG dehydrogenase (D2HGDH)-catalyzed conversion of D-2-HG to α-KG, which is coupled to a reaction that produces a detectable signal (e.g., fluorescence or color).[7]

  • Data Analysis:

    • Normalize the D-2-HG levels to cell number or total protein concentration.

    • Calculate the percent reduction in D-2-HG for each inhibitor concentration relative to the vehicle control.

    • Plot the percent reduction versus the logarithm of the inhibitor concentration and fit the data to determine the EC₅₀ value.

Downstream Signaling and Cellular Effects

The inhibition of mIDH1 by this compound and the subsequent reduction in D-2-HG levels have profound effects on downstream cellular processes, primarily through the restoration of normal epigenetic regulation.

TCE5008 This compound mIDH1 Mutant IDH1 TCE5008->mIDH1 Inhibits D2HG D-2-Hydroxyglutarate mIDH1->D2HG Produces TET_enzymes TET Family Dioxygenases (DNA Demethylases) D2HG->TET_enzymes Inhibits Histone_demethylases Histone Lysine Demethylases (e.g., KDM family) D2HG->Histone_demethylases Inhibits DNA_hypermethylation DNA Hypermethylation TET_enzymes->DNA_hypermethylation Leads to Histone_hypermethylation Histone Hypermethylation (e.g., H3K9me3, H3K27me3) Histone_demethylases->Histone_hypermethylation Leads to Gene_expression Altered Gene Expression DNA_hypermethylation->Gene_expression Affects Histone_hypermethylation->Gene_expression Affects Differentiation_block Block in Cellular Differentiation Gene_expression->Differentiation_block Results in

Caption: Downstream signaling effects of mIDH1 inhibition by this compound.

By reducing D-2-HG, this compound is expected to:

  • Reverse DNA Hypermethylation: Restore the activity of TET family enzymes, which are involved in DNA demethylation.

  • Reverse Histone Hypermethylation: Reactivate histone lysine demethylases, leading to a reduction in repressive histone marks.

  • Induce Cellular Differentiation: The restoration of a more normal epigenetic landscape can overcome the block in cellular differentiation observed in mIDH1-mutant cancers.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of mutant IDH1. Its ability to specifically target the neomorphic activity of the mutant enzyme and reduce the production of the oncometabolite D-2-HG makes it an invaluable tool for studying the biological consequences of mIDH1 in cancer and a promising starting point for the development of targeted therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this field. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs is warranted.

References

Technical Guide: TC-E 5008 Inhibition of R132H and R132C IDH1 Mutants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory activity of TC-E 5008 against two clinically relevant isocitrate dehydrogenase 1 (IDH1) mutants, R132H and R132C. The document details the inhibitor's potency, the experimental methodology for determining its inhibition constant (Ki), and the underlying signaling pathways affected by these IDH1 mutations.

Quantitative Inhibitory Activity

This compound is a potent inhibitor of mutant IDH1 enzymes, demonstrating strong selectivity for the R132H and R132C variants over the wild-type (WT) enzyme. The inhibitory constants (Ki) are summarized in the table below.

Inhibitor IDH1 Mutant Ki Value Wild-Type IDH1 Ki
This compoundR132H190 nM[1]12.3 µM[1]
This compoundR132C120 nM[1]12.3 µM[1]

Experimental Protocol: Determination of Ki for IDH1 Mutants

The determination of the inhibitory activity of compounds against IDH1 R132H and R132C mutants is based on the initial linear consumption of NADPH in the enzymatic reaction.[2][3]

Materials:

  • Purified recombinant human IDH1 (R132H or R132C) mutant enzyme

  • Magnesium Chloride (MgCl2)

  • Alpha-ketoglutarate (α-KG)

  • β-Nicotinamide adenine dinucleotide phosphate (NADPH)

  • 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES) buffer

  • This compound or other test inhibitors

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare the reaction buffer: 50 mM HEPES buffer, pH 7.5.

  • Prepare the reaction mixture in a 96-well microplate:

    • 100 nM purified IDH1 mutant enzyme (R132H or R132C)

    • 4 mM MgCl2

    • 1 mM α-KG

    • 100 µM NADPH (a concentration significantly above the Km for NADPH)

    • Varying concentrations of the inhibitor (this compound).

  • Incubate the reaction mixture: The specific incubation time and temperature should be optimized to ensure the reaction is in the linear range.

  • Measure NADPH consumption: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

  • Calculate the initial reaction velocities from the linear phase of the absorbance change over time.

  • Determine the Ki value: Plot the reaction velocities against the inhibitor concentrations and fit the data to an appropriate enzyme inhibition model (e.g., Morrison equation for tight-binding inhibitors) to calculate the Ki value.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for determining the Ki value of an inhibitor against mutant IDH1.

G cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis reagents Prepare Reagents: - IDH1 Mutant Enzyme - α-KG, NADPH, MgCl2 - HEPES Buffer mix Combine Reagents and Inhibitor in 96-well plate reagents->mix inhibitor Prepare Serial Dilutions of this compound inhibitor->mix incubate Incubate at RT mix->incubate read Measure NADPH Consumption (Absorbance at 340 nm) incubate->read velocity Calculate Initial Reaction Velocities read->velocity plot Plot Velocity vs. [Inhibitor] velocity->plot ki Calculate Ki Value plot->ki G cluster_pathway Mutant IDH1 Signaling Pathway IDH1_mut IDH1 (R132H/C) Mutant D2HG D-2-Hydroxyglutarate (D-2-HG) IDH1_mut->D2HG alpha_KG α-Ketoglutarate (α-KG) alpha_KG->IDH1_mut Dioxygenases α-KG-Dependent Dioxygenases D2HG->Dioxygenases Inhibition Epigenetics Epigenetic Alterations (Hypermethylation) Dioxygenases->Epigenetics HIF1a HIF-1α Stabilization Epigenetics->HIF1a mTOR mTOR Pathway Activation Epigenetics->mTOR Tumorigenesis Tumorigenesis HIF1a->Tumorigenesis mTOR->Tumorigenesis TCE5008 This compound TCE5008->IDH1_mut Inhibition

References

TC-E 5008: A Potent Inhibitor of D-2-Hydroxyglutarate Production in Mutant IDH1 Cancers

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a critical oncogenic driver in a variety of cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the aberrant production of the oncometabolite D-2-hydroxyglutarate (D2HG). D2HG accumulation competitively inhibits α-ketoglutarate-dependent dioxygenases, resulting in widespread epigenetic dysregulation and altered cellular metabolism, thereby promoting tumorigenesis. TC-E 5008 has emerged as a potent and selective small-molecule inhibitor of mutant IDH1, effectively reducing D2HG levels and showing promise as a targeted therapeutic agent. This technical guide provides an in-depth overview of the core mechanisms of this compound, its role in inhibiting D2HG production, and the experimental methodologies used to characterize its activity.

Introduction to Mutant IDH1 and D-2-Hydroxyglutarate

Isocitrate dehydrogenase 1 (IDH1) is a cytosolic enzyme that normally catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). In cancer, specific heterozygous point mutations, most commonly at the arginine 132 (R132) residue, alter the enzyme's function. Instead of producing α-KG, the mutant IDH1 enzyme gains the ability to reduce α-KG to D-2-hydroxyglutarate (D2HG) in an NADPH-dependent manner.

The accumulation of D2HG to millimolar concentrations within the cell has profound consequences. As a structural analog of α-KG, D2HG competitively inhibits a broad range of α-KG-dependent dioxygenases, including:

  • Histone Demethylases (e.g., JmjC domain-containing proteins): Inhibition of these enzymes leads to hypermethylation of histones, altering chromatin structure and gene expression patterns.

  • TET (Ten-Eleven Translocation) Family of DNA Hydroxylases: This results in impaired DNA demethylation and a CpG island methylator phenotype (G-CIMP).

  • Prolyl Hydroxylases (PHDs): Inhibition of PHDs can lead to the stabilization of Hypoxia-Inducible Factor 1α (HIF-1α), promoting a pseudohypoxic state.

This widespread epigenetic and metabolic reprogramming contributes to a block in cellular differentiation and promotes cancer development.

This compound: A Selective Inhibitor of Mutant IDH1

This compound is a small molecule inhibitor designed to selectively target the neomorphic activity of mutant IDH1 enzymes. Its mechanism of action is centered on binding to the mutant enzyme and preventing the reduction of α-KG to D2HG.

Quantitative Data on this compound Inhibitory Activity

The potency and selectivity of this compound have been characterized through various in vitro assays. The following table summarizes the key quantitative data available for this compound.

ParameterValueCell Line / ConditionsReference
Ki (R132H IDH1 mutant) 190 nMEnzyme Inhibition Assay[1]
Ki (R132C IDH1 mutant) 120 nMEnzyme Inhibition Assay[1]
Ki (Wild-Type IDH1) 12.3 µMEnzyme Inhibition Assay[1]
EC50 (D2HG Production) 2.4 µMHT1080 fibrosarcoma cells (harboring IDH1-R132C)[2]

Table 1: In vitro inhibitory activity of this compound against mutant and wild-type IDH1, and its effect on cellular D-2-hydroxyglutarate production.

Signaling Pathways and Experimental Workflows

The development and characterization of this compound involve a series of well-defined experimental workflows and an understanding of the downstream signaling consequences of inhibiting D2HG production.

Logical Workflow for IDH1 Inhibitor Discovery and Validation

The process of identifying and validating a mutant IDH1 inhibitor like this compound typically follows a structured pipeline.

G cluster_0 Discovery Phase cluster_1 Preclinical Validation cluster_2 Clinical Development Virtual Screening Virtual Screening High-Throughput Screening High-Throughput Screening Virtual Screening->High-Throughput Screening Identifies initial hits Lead Identification Lead Identification High-Throughput Screening->Lead Identification Selects promising compounds Enzyme Inhibition Assays Enzyme Inhibition Assays Lead Identification->Enzyme Inhibition Assays Characterize potency (Ki) Cell-Based D2HG Assays Cell-Based D2HG Assays Enzyme Inhibition Assays->Cell-Based D2HG Assays Confirm cellular efficacy (EC50) In Vivo Animal Models In Vivo Animal Models Cell-Based D2HG Assays->In Vivo Animal Models Evaluate in a biological system Phase I Trials Phase I Trials In Vivo Animal Models->Phase I Trials Safety and Dosage Phase II/III Trials Phase II/III Trials Phase I Trials->Phase II/III Trials Efficacy and Comparison

Caption: A generalized workflow for the discovery and development of mutant IDH1 inhibitors.

Signaling Pathway of Mutant IDH1 and Inhibition by this compound

The core mechanism of this compound is its direct inhibition of the mutant IDH1 enzyme, which in turn prevents the downstream cascade of events triggered by D2HG accumulation.

G cluster_0 Cellular Metabolism cluster_1 Inhibition cluster_2 Downstream Effects Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Wild-Type IDH1 D2HG D-2-Hydroxyglutarate alpha_KG->D2HG Mutant IDH1 Histone_Demethylases Histone Demethylases D2HG->Histone_Demethylases TET_Enzymes TET DNA Hydroxylases D2HG->TET_Enzymes TCE5008 This compound TCE5008->D2HG Inhibits production Epigenetic_Dysregulation Epigenetic Dysregulation Histone_Demethylases->Epigenetic_Dysregulation TET_Enzymes->Epigenetic_Dysregulation

Caption: The metabolic pathway of D2HG production by mutant IDH1 and its inhibition by this compound.

Experimental Protocols

The characterization of this compound relies on robust and reproducible experimental protocols. Below are detailed methodologies for key assays.

Mutant IDH1 Enzyme Inhibition Assay (Determination of Ki)

This assay measures the ability of an inhibitor to block the enzymatic activity of purified mutant IDH1.

Materials:

  • Recombinant human mutant IDH1 (R132H or R132C) enzyme

  • α-Ketoglutarate (substrate)

  • NADPH (cofactor)

  • This compound (inhibitor)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl2, 0.1% BSA

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a serial dilution of this compound in DMSO and then dilute further in Assay Buffer.

  • In a 96-well plate, add 50 µL of Assay Buffer containing varying concentrations of this compound.

  • Add 25 µL of a solution containing the mutant IDH1 enzyme and NADPH to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 25 µL of a solution containing α-ketoglutarate.

  • Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Determine the IC50 value by plotting the reaction rates against the inhibitor concentration and fitting the data to a dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation, taking into account the concentration of the substrate (α-KG) and its Km for the enzyme.

Cell-Based D-2-Hydroxyglutarate Production Assay (Determination of EC50)

This assay quantifies the reduction of intracellular D2HG levels in cancer cells harboring an IDH1 mutation following treatment with an inhibitor.

Materials:

  • HT1080 fibrosarcoma cells (or other suitable IDH1 mutant cell line)

  • Cell culture medium and supplements

  • This compound

  • D2HG Assay Kit (e.g., colorimetric or fluorometric)

  • Cell lysis buffer

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed HT1080 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in cell culture medium.

  • Remove the existing medium from the cells and replace it with medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for 48-72 hours.

  • After incubation, wash the cells with cold PBS.

  • Lyse the cells using a suitable lysis buffer and collect the cell lysates.

  • Quantify the intracellular D2HG concentration in each lysate using a commercial D2HG assay kit according to the manufacturer's instructions. These kits typically involve an enzymatic reaction that converts D2HG to α-KG, coupled to a colorimetric or fluorometric readout.

  • Normalize the D2HG levels to the total protein concentration in each lysate.

  • Determine the EC50 value by plotting the normalized D2HG levels against the this compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a potent and selective inhibitor of mutant IDH1, effectively targeting the production of the oncometabolite D-2-hydroxyglutarate. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals working on targeted therapies for IDH-mutant cancers. Further preclinical and clinical investigations are necessary to fully elucidate the therapeutic potential of this compound and its impact on the downstream epigenetic and metabolic dysregulation driven by D2HG.

References

Methodological & Application

Application Notes and Protocols for TC-E 5008 in Glioblastoma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma is an aggressive and challenging primary brain tumor to treat. A significant subset of gliomas harbor mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, most commonly the R132H mutation. This mutation results in the neomorphic production of the oncometabolite D-2-hydroxyglutarate (D-2HG), which plays a crucial role in gliomagenesis. TC-E 5008 is a potent and selective inhibitor of the mutant IDH1 (mIDH1) enzyme, offering a targeted therapeutic strategy for these tumors. These application notes provide detailed in vitro assay protocols to evaluate the efficacy of this compound in glioma cell lines expressing the IDH1-R132H mutation.

Mechanism of Action

This compound selectively inhibits the mutated IDH1 enzyme, preventing the conversion of α-ketoglutarate to D-2HG. The accumulation of D-2HG in mIDH1 gliomas leads to epigenetic alterations and metabolic reprogramming, contributing to tumor growth. By inhibiting D-2HG production, this compound aims to reverse these oncogenic effects, leading to cell cycle arrest, apoptosis, and a reduction in tumor cell viability.

Recommended Cell Line

For in vitro studies of this compound, the use of a glioma cell line genetically engineered to express the IDH1-R132H mutation is recommended. A commonly used and well-characterized model is the U-87 MG-IDH1-R132H cell line. This cell line provides a controlled system to assess the specific effects of mIDH1 inhibition. The parental U-87 MG cell line can be used as a negative control (wild-type IDH1).

Data Presentation

Quantitative data from the following experimental protocols should be meticulously recorded and can be summarized in the tables below for clear comparison and analysis.

Table 1: Effect of this compound on Cell Viability

Concentration of this compound (µM)Incubation Time (hours)Cell Viability (%) (Mean ± SD)IC50 (µM)
0 (Vehicle Control)24, 48, 72
X24, 48, 72
Y24, 48, 72
Z24, 48, 72

Table 2: Induction of Apoptosis by this compound

Concentration of this compound (µM)Incubation Time (hours)% Early Apoptotic Cells (Mean ± SD)% Late Apoptotic Cells (Mean ± SD)% Total Apoptotic Cells (Mean ± SD)
0 (Vehicle Control)24, 48
X24, 48
Y24, 48
Z24, 48

Table 3: Effect of this compound on Cell Cycle Distribution

Concentration of this compound (µM)Incubation Time (hours)% Cells in G0/G1 Phase (Mean ± SD)% Cells in S Phase (Mean ± SD)% Cells in G2/M Phase (Mean ± SD)
0 (Vehicle Control)24, 48
X24, 48
Y24, 48
Z24, 48

Table 4: Reduction of D-2-Hydroxyglutarate (D-2HG) by this compound

Concentration of this compound (µM)Incubation Time (hours)Intracellular D-2HG (nmol/10^6 cells) (Mean ± SD)% Reduction of D-2HG
0 (Vehicle Control)24, 48, 720
X24, 48, 72
Y24, 48, 72
Z24, 48, 72

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of glioma cells, which is an indicator of cell viability.

Materials:

  • U-87 MG-IDH1-R132H and U-87 MG (parental) cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%.

  • Remove the medium and treat the cells with various concentrations of this compound. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Application Note: Preparation of TC-E 5008 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation, storage, and handling of a stock solution for TC-E 5008, a selective mutant isocitrate dehydrogenase 1 (mIDH1) inhibitor, using Dimethyl Sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the compound's stability, concentration accuracy, and experimental reproducibility.

Introduction

This compound is a potent and selective small molecule inhibitor of the mutant isocitrate dehydrogenase 1 (mIDH1) enzyme.[1] The mIDH1 enzyme is a prevalent mutation in several cancers, including gliomas, where it neomorphically converts α-ketoglutarate to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[1] this compound selectively inhibits this process, making it a valuable tool for cancer metabolism research and drug development.

Accurate preparation of stock solutions is the first critical step in any in vitro or in vivo experiment. This protocol outlines the standardized procedure for dissolving this compound in DMSO to achieve a desired concentration, ensuring the integrity of the compound for downstream applications.

This compound Quantitative Data

All quantitative data for this compound is summarized in the table below for quick reference.

ParameterValueReference
CAS Number 50405-58-8[1]
Molecular Weight (M.Wt) 215.25 g/mol [1]
Chemical Formula C₁₃H₁₃NO₂[1]
Recommended Solvent DMSO (Dimethyl Sulfoxide)[1]
Storage of Stock Solution ≤ 1 month at -20°C; ≤ 6 months at -80°C[1]

Mechanism of Action: Inhibition of mIDH1

This compound selectively binds to the mutant form of IDH1, inhibiting its catalytic activity. This prevents the conversion of α-ketoglutarate to D-2-hydroxyglutarate, a key oncogenic event in mIDH1-harboring cancers.

TC_E_5008_Pathway cluster_pathway mIDH1 Neomorphic Reaction AKG α-Ketoglutarate mIDH1 Mutant IDH1 (mIDH1) AKG->mIDH1 D2HG D-2-Hydroxyglutarate (Oncometabolite) mIDH1->D2HG NADPH -> NADP+ TCE5008 This compound TCE5008->mIDH1 Inhibition

Caption: Mechanism of this compound action on the mIDH1 pathway.

Experimental Protocol: Stock Solution Preparation

This protocol details the steps to prepare a stock solution of this compound. It is critical to use anhydrous, high-purity DMSO to prevent compound degradation.

4.1. Materials and Equipment

  • This compound powder

  • Anhydrous DMSO (≥99.7% purity)

  • Analytical balance

  • Sterile microcentrifuge tubes or cryogenic vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)

4.2. Preparation Workflow

The overall workflow for preparing the stock solution is illustrated below.

Stock_Solution_Workflow start Start calc 1. Calculate Mass of this compound (Mass = Conc. x Vol. x M.Wt) start->calc weigh 2. Weigh this compound Powder Using an analytical balance calc->weigh add_dmso 3. Add Calculated Volume of DMSO to the powder weigh->add_dmso dissolve 4. Facilitate Dissolution Vortex thoroughly. Use sonication and gentle warming (37°C) if needed. add_dmso->dissolve aliquot 5. Aliquot into Working Volumes Use sterile, light-protected tubes dissolve->aliquot store 6. Store Aliquots at -20°C or -80°C aliquot->store end End store->end

Caption: Step-by-step workflow for this compound stock solution preparation.

4.3. Step-by-Step Procedure

  • Determine Required Concentration and Volume: Decide the final concentration (e.g., 10 mM) and total volume of the stock solution you need.

  • Calculate the Mass of this compound: Use the following formula to calculate the amount of this compound powder required:

    Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )

    Example for preparing 1 mL of a 10 mM stock solution:

    Mass (mg) = 10 mmol/L x (1 mL / 1000 mL/L) x 215.25 g/mol x 1000 mg/g Mass (mg) = 2.1525 mg

  • Weigh the Compound: Carefully weigh the calculated mass of this compound powder and place it into a sterile tube.

  • Add Solvent: Add the appropriate volume of anhydrous DMSO to the tube containing the powder.

  • Dissolve the Compound: Vortex the tube vigorously until the powder is completely dissolved. If the compound does not dissolve readily, the following steps can be taken to increase solubility:

    • Gently warm the tube to 37°C.[1]

    • Place the tube in an ultrasonic bath for a short period.[1]

  • Aliquot for Storage: To avoid repeated freeze-thaw cycles that can degrade the compound, divide the stock solution into smaller, single-use aliquots in sterile, clearly labeled cryogenic vials or microcentrifuge tubes.[1]

Stock Solution Calculation Reference Table

The following table provides pre-calculated volumes of DMSO needed to prepare common stock solution concentrations from specific masses of this compound.[1]

Mass of this compoundVolume of DMSO for 1 mM StockVolume of DMSO for 5 mM StockVolume of DMSO for 10 mM Stock
1 mg 4.6458 mL929.2 µL464.6 µL
5 mg 23.2288 mL4.6458 mL2.3229 mL
10 mg 46.4576 mL9.2915 mL4.6458 mL

Stability and Storage

Proper storage is essential to maintain the activity of the this compound stock solution.

  • Short-Term Storage: For use within one month, store aliquots at -20°C.[1]

  • Long-Term Storage: For storage up to six months, store aliquots at -80°C.[1]

  • Avoid Freeze-Thaw Cycles: Always use a fresh aliquot for each experiment. Do not repeatedly freeze and thaw the same stock tube.[1]

  • Light Protection: Store aliquots in amber vials or protect them from light to prevent photodegradation.

References

optimal concentration of TC-E 5008 for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-E 5008 is a potent and selective small-molecule inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1). Mutations in the IDH1 enzyme, particularly at the R132 residue, are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2-HG). High levels of D-2-HG interfere with cellular metabolism and epigenetic regulation, contributing to tumorigenesis. This compound specifically targets the mutated IDH1 enzyme, offering a promising therapeutic strategy for cancers harboring these mutations.

These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including recommended concentration ranges, detailed experimental protocols, and an overview of the relevant signaling pathways.

Data Presentation

The optimal concentration of this compound should be determined empirically for each cell line and experimental setup. However, based on its known potency and data from structurally and functionally similar mIDH1 inhibitors, the following concentration ranges are recommended as a starting point.

Table 1: this compound Key Potency Values

ParameterValueCell Line/Assay ConditionReference
Ki (mIDH1) 120-190 nMEnzymatic Assay
EC50 (D-2-HG Inhibition) 2.4 µMCells expressing mIDH1

Table 2: Recommended Concentration Ranges for this compound in Cell Culture Experiments

Assay TypeRecommended Starting Concentration RangeNotes
2-HG Inhibition 0.1 - 5 µMA concentration of 2.5 µM of a similar inhibitor, AGI-5198, was sufficient to reduce D-2-HG levels by over 99% in IDH-mutant glioma cell cultures.
Cell Viability/Proliferation 1 - 20 µMGeneral toxicity for similar mIDH1 inhibitors was observed at concentrations above 10 µM in some cell lines. The IC50 for cell proliferation of another mIDH1 inhibitor, GSK864, was found to be 2 µM in Jurkat cells and 8 µM in MV4-11 cells.
Apoptosis Induction 5 - 25 µMHigher concentrations may be required to induce apoptosis. It is crucial to distinguish between specific apoptotic effects and general cytotoxicity.
Signaling Pathway Modulation 1 - 10 µMEffective concentrations for altering downstream signaling pathways like AKT-mTOR are expected to be in this range, correlating with 2-HG inhibition.

Experimental Protocols

General Guidelines for Handling this compound
  • Solubility: this compound is soluble in DMSO.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of cancer cells with and without IDH1 mutations.

Materials:

  • IDH1-mutant and wild-type cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • DMSO (sterile)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in a complete medium from your stock solution.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) or vehicle control (DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate at room temperature in the dark for 2 hours with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • IDH1-mutant and wild-type cancer cell lines

  • 6-well cell culture plates

  • This compound

  • DMSO (sterile)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

  • Incubate for 24 hours, then treat the cells with various concentrations of this compound (e.g., 5, 10, 25 µM) or vehicle control for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Protocol 3: Measurement of Intracellular D-2-Hydroxyglutarate (D-2-HG)

This protocol outlines the steps for treating cells with this compound and preparing cell lysates for D-2-HG measurement by a commercially available kit or LC-MS.

Materials:

  • IDH1-mutant cancer cell lines

  • 6-well or 10 cm cell culture dishes

  • This compound

  • DMSO (sterile)

  • D-2-Hydroxyglutarate Assay Kit or access to LC-MS facility

  • Cell lysis buffer (compatible with the chosen detection method)

  • Cell scraper

Procedure:

  • Seed IDH1-mutant cells in 6-well plates or 10 cm dishes and grow to 80-90% confluency.

  • Treat the cells with different concentrations of this compound (e.g., 0.1, 0.5, 1, 2.5, 5 µM) or vehicle control for 24-48 hours.

  • Wash the cells with cold PBS.

  • Lyse the cells using an appropriate lysis buffer and a cell scraper.

  • Collect the cell lysates and centrifuge to pellet cell debris.

  • Collect the supernatant for D-2-HG analysis.

  • Follow the manufacturer's instructions for the D-2-HG assay kit or the specific protocol for LC-MS analysis to determine the concentration of D-2-HG.

  • Normalize the D-2-HG levels to the total protein concentration of the lysate.

Signaling Pathways and Visualizations

This compound, by inhibiting mutant IDH1, primarily impacts the production of the oncometabolite D-2-HG. The accumulation of D-2-HG has been shown to affect various cellular processes, including epigenetic regulation and key signaling pathways such as the AKT-mTOR pathway.

Application Notes and Protocols for TC-E 5008 Treatment in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

TC-E 5008 is a selective inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1), an enzyme implicated in the pathogenesis of several cancers, including gliomas.[1] This document provides detailed application notes and protocols for the preclinical evaluation of this compound in patient-derived xenograft (PDX) models. PDX models, established by implanting patient tumor tissue into immunodeficient mice, are a valuable tool in cancer research as they maintain the histological and genetic characteristics of the original tumor.[2][3] These protocols are intended for researchers, scientists, and drug development professionals engaged in oncology research and preclinical assessment of novel therapeutic agents.

Mechanism of Action of this compound

This compound selectively targets and inhibits the mutated form of IDH1.[1] In normal cells, wild-type IDH1 converts isocitrate to α-ketoglutarate (α-KG). However, mutations in IDH1 lead to a neomorphic enzymatic activity, causing the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation, thereby promoting tumorigenesis. This compound inhibits the production of 2-HG in cells expressing mIDH1, representing a targeted therapeutic strategy.[1]

Signaling Pathway of Mutant IDH1

mIDH1_pathway cluster_0 Cellular Metabolism cluster_1 Enzymatic Activity cluster_2 Downstream Effects cluster_3 Therapeutic Intervention Isocitrate Isocitrate alpha_KG α-Ketoglutarate (α-KG) Isocitrate->alpha_KG wtIDH1 two_HG D-2-Hydroxyglutarate (2-HG) alpha_KG->two_HG mIDH1 Epigenetic_Alterations Epigenetic Alterations two_HG->Epigenetic_Alterations Inhibits α-KG-dependent dioxygenases wtIDH1 Wild-Type IDH1 mIDH1 Mutant IDH1 Differentiation_Block Block in Cellular Differentiation Epigenetic_Alterations->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis TCE5008 This compound TCE5008->mIDH1 Inhibits experimental_workflow cluster_0 PDX Model Establishment cluster_1 Preclinical Efficacy Study cluster_2 Data Analysis P1 Patient Tumor Tissue Collection P2 Implantation into Immunodeficient Mice P1->P2 P3 Tumor Growth and Passaging P2->P3 S1 Establishment of PDX Cohorts P3->S1 S2 Randomization into Treatment Groups S1->S2 S3 This compound Administration S2->S3 S4 Tumor Volume and Body Weight Monitoring S3->S4 S5 Endpoint Analysis S4->S5 A1 Tumor Growth Inhibition (TGI) Calculation S5->A1 A2 Pharmacodynamic Analysis (e.g., 2-HG levels) S5->A2 A3 Histological Analysis S5->A3

References

Application Notes and Protocols: Measuring IDH1 Expression Following TC-E 5008 Treatment via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a crucial enzyme in cellular metabolism, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1][2] Mutations in the IDH1 gene are frequently observed in various cancers, leading to the production of the oncometabolite 2-hydroxyglutarate (2-HG), which plays a role in tumorigenesis.[2][3][4] TC-E 5008 is a potent inhibitor of mutant IDH1, showing very weak activity against wild-type (WT) IDH1. This document provides a detailed protocol for utilizing Western blotting to measure the expression levels of the IDH1 protein in cancer cells following treatment with this compound. Understanding the effect of this inhibitor on IDH1 protein expression is a critical step in elucidating its mechanism of action and potential therapeutic applications.

Principle

Western blotting is a widely used technique to detect and quantify specific proteins within a complex mixture, such as a cell lysate. The methodology involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein (in this case, IDH1). The amount of antibody binding, which is proportional to the amount of protein, is then visualized and quantified. This protocol will guide the user through cell culture and treatment with this compound, preparation of cell lysates, protein quantification, SDS-PAGE, protein transfer, immunodetection of IDH1, and data analysis.

Materials and Reagents

Material/ReagentSupplier (Example)Catalog Number (Example)
Cell Culture Medium (e.g., DMEM)Thermo Fisher Scientific11965092
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079
Penicillin-StreptomycinThermo Fisher Scientific15140122
This compoundMedchemExpressHY-112833
RIPA Lysis and Extraction BufferThermo Fisher Scientific89900
Protease Inhibitor CocktailRoche11836170001
BCA Protein Assay KitThermo Fisher Scientific23225
4x Laemmli Sample BufferBio-Rad1610747
Precast Polyacrylamide GelsBio-Rad4561096
PVDF MembraneMilliporeIPFL00010
Transfer BufferBio-Rad1610734
Tris-Buffered Saline with Tween 20 (TBST)Bio-Rad1706435
Non-fat Dry Milk or BSAVarious-
Primary Antibody: Anti-IDH1Abcamab172964
Thermo Fisher ScientificMA5-26435
R&D SystemsMAB7049
Santa Cruz Biotechnologysc-373816
Primary Antibody: Anti-GAPDH (Loading Control)Cell Signaling Technology2118
HRP-conjugated Secondary AntibodyCell Signaling Technology7074
Chemiluminescent SubstrateThermo Fisher Scientific34580

Experimental Protocol

Part 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Seed the cancer cell line of interest (e.g., HT1080 fibrosarcoma cells, which harbor an IDH1 mutation) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution in fresh cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10 µM).

  • Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Treatment Duration: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Part 2: Cell Lysis and Protein Quantification
  • Cell Washing: After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.

  • Cell Lysis: Add 100-200 µL of ice-cold RIPA buffer supplemented with protease inhibitors to each well.

  • Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

Part 3: SDS-PAGE and Protein Transfer
  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of a precast polyacrylamide gel. Also, load a protein molecular weight marker. Run the gel according to the manufacturer's recommendations. The expected molecular weight of IDH1 is approximately 47 kDa.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

Part 4: Immunodetection of IDH1
  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against IDH1, diluted in the blocking buffer, overnight at 4°C with gentle agitation. The recommended dilution for the antibody should be determined from the manufacturer's datasheet.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody, diluted in the blocking buffer, for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

Part 5: Loading Control and Data Analysis
  • Stripping and Re-probing (Optional): The membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading across all lanes.

  • Densitometry: Quantify the band intensities for IDH1 and the loading control using image analysis software (e.g., ImageJ).

  • Normalization: Normalize the IDH1 band intensity to the corresponding loading control band intensity for each sample.

  • Data Presentation: Present the data as a fold change in IDH1 expression relative to the vehicle-treated control.

Data Presentation

Summarize the quantitative data from the densitometry analysis in a table as shown below.

Treatment GroupConcentration (µM)Normalized IDH1 Expression (Arbitrary Units)Fold Change vs. Control
Vehicle Control01.001.0
This compound1[Insert Value][Insert Value]
This compound5[Insert Value][Insert Value]
This compound10[Insert Value][Insert Value]

Visualizations

Experimental Workflow

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis Protein Extraction cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection cluster_analysis Data Analysis cell_seeding 1. Cell Seeding treatment 2. This compound Treatment cell_seeding->treatment cell_lysis 3. Cell Lysis treatment->cell_lysis quantification 4. Protein Quantification cell_lysis->quantification sds_page 5. SDS-PAGE quantification->sds_page transfer 6. Protein Transfer sds_page->transfer blocking 7. Blocking transfer->blocking primary_ab 8. Primary Antibody Incubation (Anti-IDH1) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation primary_ab->secondary_ab detection 10. Signal Detection secondary_ab->detection analysis 11. Densitometry & Normalization detection->analysis IDH1_Pathway cluster_normal Normal Cell Metabolism cluster_mutant Mutant IDH1 Pathway in Cancer cluster_inhibition Inhibition by this compound Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 aKG α-Ketoglutarate WT_IDH1->aKG Mutant_IDH1 Mutant IDH1 aKG_mut α-Ketoglutarate aKG_mut->Mutant_IDH1 Two_HG 2-Hydroxyglutarate (Oncometabolite) Mutant_IDH1->Two_HG TCE5008 This compound TCE5008->Mutant_IDH1 Inhibits

References

Assessing the Anti-proliferative Effects of TC-E 5008: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-E 5008 is a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1). Mutations in IDH1 are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. The mutant enzyme acquires a neomorphic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic alterations, such as histone and DNA hypermethylation, and a block in cellular differentiation.[2][3]

This compound and similar mIDH1 inhibitors are designed to reduce the production of 2-HG, thereby reversing these epigenetic changes and inducing differentiation of cancer cells.[2] This application note provides a comprehensive overview of the methodologies to assess the anti-proliferative effects of this compound, with a focus on its mechanism of action. Due to the limited publicly available data specifically for this compound, this document will utilize data from AGI-5198, a well-characterized and structurally similar selective mIDH1 inhibitor, as a representative example to illustrate the expected biological effects.

Mechanism of Action: Inhibition of mIDH1 and Induction of Differentiation

The primary anti-proliferative mechanism of this compound is not through direct cytotoxicity but rather by inducing cellular differentiation. By inhibiting mIDH1, this compound lowers the intracellular concentration of 2-HG. This reduction in 2-HG relieves the inhibition of histone demethylases, leading to a more open chromatin state and the expression of genes associated with differentiation.[2] This process ultimately leads to a decrease in the proliferative capacity of the cancer cells.

This compound This compound mIDH1 Mutant IDH1 This compound->mIDH1 Inhibits twoHG 2-Hydroxyglutarate (2-HG) mIDH1->twoHG Produces alphaKG α-Ketoglutarate alphaKG->mIDH1 Histone_Demethylases Histone Demethylases twoHG->Histone_Demethylases Inhibits Histone_Hypermethylation Histone Hypermethylation Histone_Demethylases->Histone_Hypermethylation Reduces Differentiation_Block Block in Cellular Differentiation Histone_Hypermethylation->Differentiation_Block Causes Proliferation Cancer Cell Proliferation Differentiation_Block->Proliferation Promotes

Caption: Signaling pathway of this compound action. (Max Width: 760px)

Data Presentation: Anti-proliferative Effects of a Selective mIDH1 Inhibitor (AGI-5198)

The following tables summarize the quantitative data on the anti-proliferative effects of AGI-5198, a selective mIDH1 inhibitor, on human glioma cells carrying the IDH1 R132H mutation. This data is presented as a representative example of the expected effects of this compound.

Table 1: In Vitro Inhibitory Activity of AGI-5198

TargetIC50 (µM)
IDH1 R132H0.07
IDH1 R132C0.16
IDH1 Wild-Type> 100
IDH2 R140Q> 100
IDH2 R172K> 100
IDH2 Wild-Type> 100

Data sourced from studies on AGI-5198, a selective mIDH1 inhibitor.

Table 2: Effect of AGI-5198 on 2-HG Production in IDH1-mutant Glioma Cells (TS603)

AGI-5198 Concentration (nM)Intracellular 2-HG Concentration (mM)
05.8
23.43.2
93.81.1
3750.2
3000< 0.1

Cells were treated for 48 hours. Data is presented as mean ± SEM of triplicates.

Table 3: Effect of AGI-5198 on Proliferation of IDH1-mutant Glioma Xenografts

Treatment GroupTumor Growth Inhibition (%)Ki-67 Positive Cells (%)Cleaved Caspase-3 Positive Cells
Vehicle0HighNo significant difference
AGI-5198 (450 mg/kg/day)50-60ReducedNo significant difference

Treatment period of three weeks. Ki-67 is a marker of proliferation.

Experimental Protocols

Detailed methodologies for key experiments to assess the anti-proliferative effects of this compound are provided below.

Cell Viability/Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • This compound

  • Cancer cell lines (e.g., IDH1-mutant and wild-type glioma cell lines)

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

cluster_0 MTT Assay Workflow Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Add MTT Reagent Add MTT Reagent Treat with this compound->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Add Solubilization Solution Add Solubilization Solution Incubate->Add Solubilization Solution Measure Absorbance Measure Absorbance Add Solubilization Solution->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 cluster_1 Cell Cycle Analysis Workflow Cell Culture & Treatment Cell Culture & Treatment Harvest & Fixation Harvest & Fixation Cell Culture & Treatment->Harvest & Fixation PI Staining PI Staining Harvest & Fixation->PI Staining Flow Cytometry Analysis Flow Cytometry Analysis PI Staining->Flow Cytometry Analysis Data Interpretation Data Interpretation Flow Cytometry Analysis->Data Interpretation

References

Application Notes and Protocols: A Preclinical Investigation into the Synergistic Efficacy of TC-E 5008 and Temozolomide in Glioblastoma Models

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a median survival of just over a year with the current standard of care. This standard includes surgical resection followed by radiation and the alkylating chemotherapeutic agent, temozolomide (TMZ). However, the efficacy of TMZ is often limited by both intrinsic and acquired resistance, necessitating the exploration of novel therapeutic combinations.

A significant subset of gliomas, particularly secondary GBMs, harbor mutations in the isocitrate dehydrogenase 1 (IDH1) gene. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in gliomagenesis by altering cellular metabolism and epigenetics. TC-E 5008 is a potent and selective inhibitor of mutant IDH1 (mIDH1), which has shown promise in preclinical models by reducing 2-HG levels and inhibiting the growth of mIDH1-harboring cancer cells.

This document outlines a hypothetical preclinical study to investigate the potential synergistic anti-tumor effects of combining this compound with temozolomide in glioblastoma models. The rationale for this combination is based on the hypothesis that targeting the distinct oncogenic pathway driven by mIDH1 with this compound could sensitize glioblastoma cells to the DNA-damaging effects of temozolomide, potentially overcoming resistance and improving therapeutic outcomes.

Materials and Methods

Cell Lines and Reagents
  • Glioblastoma Cell Lines:

    • U87MG (IDH1 wild-type)

    • A172 (IDH1 wild-type)

    • TS603 (patient-derived, IDH1-mutant)

    • MGG152 (patient-derived, IDH1-mutant)

  • Reagents:

    • This compound (mIDH1 inhibitor)

    • Temozolomide (TMZ)

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Annexin V-FITC Apoptosis Detection Kit

    • Propidium Iodide (PI)

    • Primary and secondary antibodies for Western blotting (e.g., anti-PARP, anti-Caspase-3, anti-p53, anti-MGMT, anti-IDH1-R132H)

Experimental Protocols

1. Cell Viability (MTT) Assay

  • Objective: To determine the cytotoxic effects of this compound and temozolomide, alone and in combination, on glioblastoma cell lines.

  • Protocol:

    • Seed glioblastoma cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound, temozolomide, or the combination of both for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. Apoptosis (Annexin V/PI) Assay

  • Objective: To quantify the induction of apoptosis by this compound and temozolomide, alone and in combination.

  • Protocol:

    • Seed cells in 6-well plates and treat with the respective compounds for 48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

3. Western Blot Analysis

  • Objective: To investigate the molecular mechanisms underlying the observed cellular effects, focusing on markers of apoptosis and DNA damage response.

  • Protocol:

    • Treat cells in 6-well plates with this compound and/or temozolomide for 48 hours.

    • Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

4. In Vivo Orthotopic Glioblastoma Model

  • Objective: To evaluate the anti-tumor efficacy of the combination therapy in a clinically relevant animal model.

  • Protocol:

    • Intracranially implant mIDH1 glioblastoma cells (e.g., MGG152) into immunodeficient mice.

    • Monitor tumor growth by bioluminescence imaging or MRI.

    • Once tumors are established, randomize mice into four treatment groups: Vehicle control, this compound alone, Temozolomide alone, and this compound + Temozolomide.

    • Administer treatments according to a predetermined schedule (e.g., daily oral gavage for this compound and a 5-day cycle for temozolomide).

    • Monitor animal weight and overall health.

    • Measure tumor volume at regular intervals.

    • At the end of the study, euthanize the mice and collect tumor tissue for further analysis (e.g., histology, immunohistochemistry).

Hypothetical Results

Data Presentation

Table 1: IC50 Values (µM) of this compound and Temozolomide in Glioblastoma Cell Lines

Cell LineThis compound (IC50)Temozolomide (IC50)
U87MG (IDH1-wt)>100250
A172 (IDH1-wt)>100300
TS603 (IDH1-mut)15450
MGG152 (IDH1-mut)12500

Table 2: Combination Index (CI) Values for this compound and Temozolomide in mIDH1 Glioblastoma Cells

CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Cell LineCombinationCI ValueInterpretation
MGG152This compound (5 µM) + TMZ (100 µM)0.65Synergistic
MGG152This compound (10 µM) + TMZ (200 µM)0.58Synergistic
TS603This compound (5 µM) + TMZ (150 µM)0.72Synergistic
TS603This compound (10 µM) + TMZ (250 µM)0.61Synergistic

Table 3: Apoptosis Induction (% of Annexin V positive cells) in MGG152 Cells

TreatmentPercentage of Apoptotic Cells
Control5%
This compound (10 µM)15%
Temozolomide (200 µM)25%
Combination55%

Table 4: In Vivo Tumor Growth Inhibition in an Orthotopic MGG152 Xenograft Model

Treatment GroupAverage Tumor Volume (mm³) at Day 28% Tumor Growth Inhibition
Vehicle150-
This compound11026.7%
Temozolomide9536.7%
Combination4073.3%

Visualizations

G cluster_0 Mutant IDH1 Pathway cluster_1 Therapeutic Intervention Isocitrate Isocitrate alpha-KG alpha-KG Isocitrate->alpha-KG WT IDH1 2-HG 2-HG Isocitrate->2-HG Mutant IDH1 Histone Demethylases Histone Demethylases 2-HG->Histone Demethylases Inhibition TET Enzymes TET Enzymes 2-HG->TET Enzymes Inhibition Altered Gene Expression Altered Gene Expression Histone Demethylases->Altered Gene Expression Leads to Oncogenesis Oncogenesis Altered Gene Expression->Oncogenesis DNA Hypermethylation DNA Hypermethylation TET Enzymes->DNA Hypermethylation Leads to DNA Hypermethylation->Oncogenesis Glioblastoma Proliferation Glioblastoma Proliferation Oncogenesis->Glioblastoma Proliferation This compound This compound Mutant IDH1 Mutant IDH1 This compound->Mutant IDH1 Inhibits Temozolomide Temozolomide DNA DNA Temozolomide->DNA Alkylates DNA Damage DNA Damage DNA->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis

Caption: Hypothetical signaling pathway of this compound and Temozolomide in mIDH1 Glioblastoma.

G cluster_invitro In Vitro Studies cluster_assays Functional Assays cluster_invivo In Vivo Studies start Seed Glioblastoma Cells (mIDH1 and WT) treat Treat with this compound, Temozolomide, or Combination start->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis (Annexin V/PI) treat->apoptosis western Western Blot Analysis (Apoptosis/DNA Damage Markers) treat->western implant Orthotopic Implantation of mIDH1 Cells in Mice tumor_growth Monitor Tumor Growth (Bioluminescence/MRI) implant->tumor_growth randomize Randomize into Treatment Groups tumor_growth->randomize treat_mice Administer Combination Therapy randomize->treat_mice monitor Monitor Tumor Volume and Animal Health treat_mice->monitor end_study Endpoint Analysis (Histology, IHC) monitor->end_study

Caption: Experimental workflow for evaluating this compound and Temozolomide combination therapy.

Discussion

The hypothetical results presented suggest that the combination of this compound and temozolomide exhibits synergistic cytotoxicity against mIDH1 glioblastoma cells. The IC50 values indicate that this compound is selectively active against mIDH1-mutant cell lines, as expected. The combination index values of less than 1 in these cell lines would strongly suggest a synergistic interaction between the two drugs.

The enhanced induction of apoptosis with the combination therapy, as demonstrated by the Annexin V/PI assay and supported by Western blot analysis showing increased cleavage of PARP and Caspase-3, would point towards a cooperative mechanism in promoting programmed cell death.

Crucially, the in vivo data from the orthotopic xenograft model would provide strong preclinical evidence for the therapeutic potential of this combination. A significant reduction in tumor growth in the combination group compared to either monotherapy would indicate a potent anti-tumor effect in a more physiologically relevant setting

Troubleshooting & Optimization

Technical Support Center: Identifying and Mitigating Off-Target Effects of TC-E 5008

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate potential off-target effects of TC-E 5008, a selective inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a selective small molecule inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1).[1] It has been shown to have a Ki of 120-190 nM for mIDH1 and an EC50 of 2.4 μM for the inhibition of D-2-hydroxyglutaric acid production in cells expressing mIDH1.[1] It displays over 60-fold selectivity for mIDH1 compared to the wild-type IDH1 enzyme.[1]

Q2: What are off-target effects and why are they a concern with a selective inhibitor like this compound?

Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target.[2][3] Even with high selectivity, off-target interactions can lead to unexpected cellular phenotypes, toxicity, or misinterpretation of experimental results.[2][3] Identifying and understanding these effects is crucial for validating the biological consequences of inhibiting the primary target.

Q3: What are the initial steps to suspect off-target effects in my experiments with this compound?

You should suspect off-target effects if you observe:

  • Phenotypes inconsistent with known mIDH1 biology: The observed cellular response does not align with the established role of mIDH1 in cellular metabolism and signaling.

  • Discrepancy in potency: The concentration of this compound required to elicit a cellular phenotype is significantly different from its reported EC50 for mIDH1 inhibition.

  • Cellular toxicity at effective concentrations: The compound shows toxicity in cell lines at concentrations needed to inhibit mIDH1.[3]

  • Failure of a rescue experiment: The phenotype is not reversed by introducing a this compound-resistant mutant of mIDH1.[4]

Q4: What are some recommended strategies to mitigate off-target effects?

Mitigation strategies include:

  • Using the lowest effective concentration: Perform dose-response experiments to determine the minimal concentration of this compound that achieves the desired on-target effect.[3]

  • Employing a structurally unrelated inhibitor: Use a different mIDH1 inhibitor with a distinct chemical scaffold to see if it reproduces the same phenotype.[2] If the phenotype is not replicated, it is likely an off-target effect of this compound.

  • Utilizing genetic approaches: Use techniques like siRNA or CRISPR to knock down the intended target (mIDH1).[5] If this genetic knockdown phenocopies the effect of this compound, it provides strong evidence for an on-target mechanism.

Troubleshooting Guides

Issue 1: I'm observing an unexpected cellular phenotype (e.g., cell cycle arrest, apoptosis) that is not typically associated with mIDH1 inhibition.

  • Possible Cause: The observed phenotype may be due to this compound inhibiting one or more off-target kinases or other enzymes.

  • Troubleshooting Steps:

    • Validate with a secondary inhibitor: Treat cells with a structurally different mIDH1 inhibitor. If the phenotype is not replicated, the effect is likely off-target.[3]

    • Perform a dose-response analysis: Compare the EC50 of the observed phenotype with the EC50 of 2-hydroxyglutarate (2-HG) reduction. A significant difference suggests an off-target effect.

    • Conduct a kinase screen: Profile this compound against a panel of kinases to identify potential off-target interactions.

    • Perform a Cellular Thermal Shift Assay (CETSA): This can confirm direct binding of this compound to suspected off-targets in a cellular context.[6][7]

Issue 2: My cells are showing significant toxicity at concentrations where I expect to see mIDH1 inhibition.

  • Possible Cause: The toxicity could be an on-target effect of mIDH1 inhibition in your specific cell model or an off-target effect.

  • Troubleshooting Steps:

    • Titrate the compound: Determine the lowest concentration of this compound that inhibits 2-HG production without causing significant toxicity.

    • Use a control cell line: Test the toxicity of this compound in a cell line that does not express mutant IDH1. Persistent toxicity would indicate an off-target effect.

    • Rescue with a drug-resistant mutant: Introduce a version of mIDH1 that is not inhibited by this compound. If this rescues the toxicity, the effect is on-target.[4]

Quantitative Data Summary

The following table provides an example of selectivity data for a hypothetical compound like this compound. This data is for illustrative purposes to demonstrate how to present results from a kinase profiling screen.

TargetIC50 (nM)Fold Selectivity vs. mIDH1
mIDH1 (On-Target) 150 1
Wild-Type IDH1>10,000>66
Kinase A8505.7
Kinase B2,50016.7
Kinase C>10,000>66
Other Off-Target X5,00033.3

Experimental Protocols

Kinase Profiling Assay

This protocol outlines a general approach for screening this compound against a panel of kinases.

Objective: To identify potential off-target kinase interactions of this compound.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to be tested.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, a suitable substrate, and ATP.[8]

  • Inhibitor Addition: Add the different concentrations of this compound to the wells. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure kinase activity. Radiometric assays are considered the gold standard, but fluorescence or luminescence-based methods can also be used.[9][10]

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound. Determine the IC50 value for any kinases that show significant inhibition.

Cellular Thermal Shift Assay (CETSA)

This protocol describes how to perform CETSA to confirm target engagement in intact cells.[6][7]

Objective: To verify the binding of this compound to its intended target (mIDH1) and potential off-targets in a cellular environment.

Methodology:

  • Cell Treatment: Treat cultured cells with either this compound or a vehicle control (DMSO) for a specified time.

  • Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[11]

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.[11]

  • Protein Quantification: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (mIDH1 or a suspected off-target) in the soluble fraction by Western blotting or other quantitative proteomics methods.[12]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates direct binding.[12]

Western Blotting for Downstream Signaling Analysis

This protocol details how to use Western blotting to investigate the effects of this compound on cellular signaling pathways.[13][14]

Objective: To determine if this compound treatment affects signaling pathways that might be modulated by off-target interactions.

Methodology:

  • Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.[14]

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding.[14] Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phosphorylated forms of signaling proteins). Follow this with incubation with an appropriate HRP-conjugated secondary antibody.[16]

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). Compare the levels of the target protein between treated and untreated samples.

Visualizations

Hypothetical Off-Target Signaling Pathway of this compound This compound This compound mIDH1 mIDH1 This compound->mIDH1 On-Target Inhibition OffTargetKinase OffTargetKinase This compound->OffTargetKinase Off-Target Inhibition SubstrateA SubstrateA mIDH1->SubstrateA SubstrateB SubstrateB OffTargetKinase->SubstrateB DownstreamEffector1 DownstreamEffector1 SubstrateA->DownstreamEffector1 DownstreamEffector2 DownstreamEffector2 SubstrateB->DownstreamEffector2 PhenotypeA PhenotypeA DownstreamEffector1->PhenotypeA Expected Phenotype PhenotypeB PhenotypeB DownstreamEffector2->PhenotypeB Unexpected Phenotype

Caption: Hypothetical signaling pathway illustrating on- and off-target effects of this compound.

Experimental Workflow for Off-Target Identification Start Observe Unexpected Phenotype DoseResponse Dose-Response Curve Start->DoseResponse SecondaryInhibitor Test Structurally Unrelated Inhibitor DoseResponse->SecondaryInhibitor KinaseScreen Kinase Profiling Screen SecondaryInhibitor->KinaseScreen CETSA Cellular Thermal Shift Assay (CETSA) KinaseScreen->CETSA If kinase hit identified WesternBlot Western Blot for Downstream Signaling CETSA->WesternBlot Conclusion Confirm On- or Off-Target Effect WesternBlot->Conclusion

Caption: Workflow for identifying potential off-target effects of this compound.

Troubleshooting Decision Tree for Unexpected Results Start Unexpected Phenotype Observed Q1 Is phenotype reproduced with a structurally different mIDH1 inhibitor? Start->Q1 A1_Yes Likely On-Target Effect Q1->A1_Yes Yes A1_No Likely Off-Target Effect Q1->A1_No No Q2 Does the EC50 for the phenotype match the EC50 for 2-HG reduction? A1_No->Q2 A2_Yes Supports On-Target Effect Q2->A2_Yes Yes A2_No Supports Off-Target Effect Q2->A2_No No Action Proceed with Off-Target Identification Workflow A2_No->Action

Caption: Decision tree for troubleshooting unexpected experimental outcomes with this compound.

References

Technical Support Center: Optimizing TC-E 5008 Dosage for In Vivo Glioma Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of TC-E 5008 for in vivo glioma models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in glioma?

This compound is a selective inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1). The enzyme IDH1 is a key component of cellular metabolism. In a significant subset of gliomas, a mutation in the IDH1 gene leads to the production of an oncometabolite, D-2-hydroxyglutarate (2-HG). This accumulation of 2-HG is believed to drive gliomagenesis through epigenetic alterations. This compound selectively binds to the mutant IDH1 enzyme, inhibiting its activity and thereby reducing the levels of 2-HG.

Q2: What is the first step in determining the in vivo dosage of this compound?

The initial and most critical step is to perform a Maximum Tolerated Dose (MTD) study. The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity in an animal model. This study establishes a safe dose range for subsequent efficacy experiments.

Q3: How should I select the starting dose for an MTD study with this compound?

The starting dose for an MTD study is typically extrapolated from in vitro data. A common approach is to begin at a dose projected to achieve a plasma concentration several times higher than the in vitro IC50 or EC50 value. For this compound, the reported EC50 for the inhibition of D-2-hydroxyglutaric acid in cells expressing mIDH1 is 2.4 μM.

Q4: What are some common challenges when formulating this compound for in vivo studies?

This compound is soluble in DMSO. However, DMSO can have its own toxicity at higher concentrations in vivo. Therefore, it is crucial to use a vehicle that is safe for the animal model and effectively solubilizes the compound. Common formulation strategies for compounds with poor aqueous solubility include the use of co-solvents (e.g., PEG, ethanol), surfactants (e.g., Tween 80), or complexing agents (e.g., cyclodextrins). It is recommended to perform a small pilot study to assess the tolerability of the chosen vehicle.

Q5: How can I confirm that this compound is engaging its target in the tumor?

To confirm target engagement, a pharmacodynamic (PD) study is essential. This involves collecting tumor tissue at various time points after this compound administration and measuring the levels of the biomarker, 2-hydroxyglutarate (2-HG). A significant reduction in 2-HG levels in the tumor tissue of treated animals compared to the vehicle control group would indicate successful target engagement.

Troubleshooting Guide

Issue Possible Cause Recommended Action
No significant tumor growth inhibition despite in vitro activity. 1. Insufficient drug exposure at the tumor site. 2. Poor bioavailability or rapid metabolism of the compound. 3. Ineffective formulation leading to precipitation of the compound upon administration.1. Conduct a pharmacokinetic (PK) study to measure drug concentration in plasma and tumor tissue over time. 2. Increase the dosing frequency or consider a different route of administration. 3. Re-evaluate the formulation for solubility and stability. 4. Perform a pharmacodynamic (PD) study to confirm target engagement (reduction of 2-HG in the tumor).
Unexpected toxicity or adverse effects in the animal model. 1. The dose is above the Maximum Tolerated Dose (MTD). 2. Toxicity related to the vehicle used for formulation. 3. Off-target effects of the compound.1. Reduce the dose and/or dosing frequency. 2. Conduct a vehicle-only control group to assess vehicle-related toxicity. 3. Monitor animals closely for clinical signs of toxicity (weight loss, changes in behavior, etc.). 4. Consider performing histopathological analysis of major organs.
High variability in tumor growth within the same treatment group. 1. Inconsistent tumor cell implantation. 2. Variability in drug administration. 3. Differences in individual animal metabolism and drug clearance.1. Ensure consistent and accurate tumor cell implantation techniques. 2. Standardize the drug administration procedure (e.g., volume, speed of injection). 3. Increase the number of animals per group to improve statistical power.
Difficulty in dissolving this compound for in vivo administration. 1. Inappropriate solvent or vehicle. 2. Compound has low aqueous solubility.1. This compound is soluble in DMSO. For in vivo use, a co-solvent system may be necessary. 2. Gently warm the solution and use sonication to aid dissolution. 3. Prepare fresh formulations for each administration to avoid precipitation.

Quantitative Data Summary

While specific in vivo dosage data for this compound is not publicly available, the following tables summarize preclinical and clinical data for other mIDH1 inhibitors in glioma, which can serve as a valuable reference.

Table 1: Preclinical In Vivo Dosages of mIDH1 Inhibitors in Glioma Models

CompoundModelDosageRouteKey FindingsReference
AG-881 (Vorasidenib) Orthotopic Glioma (mouse)≥0.1 mg/kg (BID)Oral>97% reduction in brain tumor 2-HG
AGI-5198 Oligodendroglioma Cell Line Xenograft150 mg/kg and 450 mg/kg-Suppressed tumor cell growth

Table 2: Clinical Dosages of mIDH1 Inhibitors in Glioma Patients

CompoundPhaseDosageRouteKey FindingsReference
AG-881 (Vorasidenib) Phase I50 mg dailyOralDetermined as the maximum tolerated dose
AG-120 (Ivosidenib) Phase I200 mg - 1200 mg daily (500 mg daily for expansion)OralWell-tolerated with evidence of clinical activity

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

  • Animal Model: Select an appropriate immunocompromised mouse or rat strain for glioma xenograft establishment.

  • Dose Selection: Based on in vitro EC50, select a starting dose and at least 3-4 escalating dose levels.

  • Animal Groups: Assign a minimum of 3-5 animals per dose group, including a vehicle control group.

  • Administration: Administer this compound and vehicle via the intended clinical route (e.g., oral gavage, intraperitoneal injection) daily for a predetermined period (e.g., 14-28 days).

  • Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss (a common indicator), changes in posture or activity, and ruffled fur.

  • Endpoint: The MTD is defined as the highest dose that does not cause greater than 15-20% weight loss or other signs of severe toxicity.

  • Necropsy: At the end of the study, perform a gross necropsy and consider histopathological analysis of major organs for the highest dose group and the control group.

Protocol 2: In Vivo Efficacy Study in an Orthotopic Glioma Model

  • Cell Culture: Culture a human glioma cell line with a known IDH1 mutation (e.g., U87-MG engineered to express mIDH1).

  • Orthotopic Implantation: Stereotactically implant the glioma cells into the brains of immunocompromised mice.

  • Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (BLI) or magnetic resonance imaging (MRI).

  • Group Allocation: Once tumors are established and reach a predetermined size, randomize animals into treatment groups (vehicle control and 2-3 dose levels of this compound below the MTD).

  • Treatment: Administer this compound or vehicle according to the determined schedule.

  • Efficacy Assessment: Continue to monitor tumor volume and animal survival. Body weight should also be monitored as an indicator of toxicity.

  • Pharmacodynamic Analysis: At the end of the study, or at interim time points, collect tumor tissue to measure 2-HG levels to confirm target engagement.

Visualizations

TC-E 5008 stability in cell culture media over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of TC-E 5008 in cell culture media, along with troubleshooting advice and detailed experimental protocols to ensure the successful application of this inhibitor in your research.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in common cell culture media like DMEM or RPMI-1640?

Currently, there is no publicly available data specifically detailing the degradation kinetics or half-life of this compound in cell culture media. As with many small molecules, the stability of this compound in an aqueous environment like cell culture media can be influenced by several factors including temperature, pH, light exposure, and the specific components of the medium.[1] For critical or long-term experiments, we strongly recommend empirically determining the stability of this compound under your specific experimental conditions.

Q2: What are the recommended storage and handling conditions for this compound stock solutions?

For optimal stability, this compound powder should be stored at -20°C.[2] Stock solutions, typically prepared in a solvent like Dimethyl Sulfoxide (DMSO), should be aliquoted to minimize freeze-thaw cycles.[2] These aliquots can be stored at -80°C for up to six months or at -20°C for up to one month.[2] It is best practice to prepare working solutions in cell culture media immediately before use.

Q3: I observed a precipitate after diluting my this compound DMSO stock solution into my cell culture medium. What could be the cause and how can I resolve it?

This is a common issue known as "solvent shock," which occurs when a compound that is highly soluble in a concentrated organic solvent (like DMSO) is rapidly diluted into an aqueous solution where its solubility is much lower.[3]

Troubleshooting Steps:

  • Optimize Dilution: Instead of adding the stock solution directly to the full volume of media, try a stepwise dilution. First, dilute the stock into a smaller volume of media and then add this intermediate dilution to the final volume.

  • Pre-warm Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.[3]

  • Increase Final DMSO Concentration: While it's crucial to keep DMSO concentrations low to avoid cellular toxicity (typically ≤ 0.5%), a slight increase might be necessary to maintain solubility.[3] Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Consider Serum Concentration: The presence of serum proteins can sometimes help to stabilize small molecules and increase their solubility.[3]

Q4: Are there any components in cell culture media that could degrade this compound?

While specific interactions with this compound have not been documented, certain components commonly found in cell culture media can affect the stability of small molecules. For instance, reactive components like cysteine and certain metal ions can be problematic.[4][5] Additionally, the degradation of some media components, such as L-glutamine, can alter the pH of the medium over time, which may in turn affect the stability of the dissolved compound.[1]

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected activity of this compound in cell-based assays.

This could be due to the degradation of this compound in your cell culture medium over the course of the experiment.

Recommended Action:

Perform a stability study of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO₂). A detailed protocol for such a study is provided below.

Experimental Protocols

Protocol 1: Determining the Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over a time course relevant to your experiments.

Materials:

  • This compound

  • DMSO

  • Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, antibiotics)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS system for analysis

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare Working Solution: Dilute the this compound stock solution into your pre-warmed cell culture medium to the final working concentration you use in your experiments (e.g., 10 µM).

  • Time Course Incubation: Aliquot the working solution into separate sterile tubes or wells for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

  • Incubate: Place the samples in a 37°C, 5% CO₂ incubator.

  • Sample Collection: At each time point, remove one aliquot and immediately store it at -80°C to halt any further degradation until analysis. The T=0 sample should be frozen immediately after preparation.

  • Sample Preparation for Analysis:

    • Thaw the samples.

    • Precipitate proteins by adding 3 volumes of ice-cold acetonitrile to 1 volume of the medium sample.

    • Vortex vigorously and incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube for HPLC or LC-MS analysis.

  • Analytical Method:

    • Develop a suitable HPLC or LC-MS method to separate and quantify this compound. A reverse-phase C18 column with a gradient of water and acetonitrile containing 0.1% formic acid is a common starting point.

    • Generate a standard curve using known concentrations of this compound in the same medium to accurately quantify the amount remaining at each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining this compound against time to visualize the degradation profile.

Data Presentation

Table 1: Illustrative Stability of this compound in Different Cell Culture Media at 37°C

Time (Hours)% Remaining in DMEM (+10% FBS)% Remaining in RPMI-1640 (+10% FBS)
0100100
298.599.1
496.297.8
891.794.5
2475.382.1
4855.868.4
7240.152.9

Note: This table presents hypothetical data for illustrative purposes. Actual stability will vary and should be determined experimentally.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock in DMSO prep_working Dilute Stock into Pre-warmed Media prep_stock->prep_working aliquot Aliquot for Time Points (0, 2, 4, 8, 24, 48, 72h) prep_working->aliquot incubate Incubate at 37°C, 5% CO₂ aliquot->incubate collect Collect and Freeze -80°C incubate->collect At each time point protein_precip Protein Precipitation (Acetonitrile) collect->protein_precip centrifuge Centrifuge protein_precip->centrifuge analyze Analyze Supernatant (HPLC/LC-MS) centrifuge->analyze

Caption: Workflow for Determining this compound Stability in Cell Culture Media.

signaling_pathway cluster_cell Cancer Cell with IDH1 Mutation Isocitrate Isocitrate mIDH1 Mutant IDH1 (mIDH1) Isocitrate->mIDH1 D2HG D-2-hydroxyglutarate (Oncometabolite) mIDH1->D2HG Neomorphic Activity Epigenetic Epigenetic Alterations & Tumorigenesis D2HG->Epigenetic TCE5008 This compound TCE5008->mIDH1 Inhibition

Caption: this compound Mechanism of Action via Inhibition of Mutant IDH1.

References

Technical Support Center: Enhancing the Brain Penetrance of TC-E 5008

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the brain penetrance of TC-E 5008, a selective mutant isocitrate dehydrogenase 1 (mIDH1) inhibitor.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues you might encounter during your experiments with this compound.

Question/Issue Possible Cause(s) Suggested Solution(s)
Why is the measured brain concentration of this compound unexpectedly low in our in vivo studies? Poor intrinsic permeability across the blood-brain barrier (BBB). High efflux by transporters at the BBB (e.g., P-glycoprotein). Rapid metabolism in the periphery or brain.1. Assess physicochemical properties: Determine the lipophilicity (LogP/LogD), polar surface area (PSA), and molecular weight to predict BBB permeability. 2. In vitro permeability assay: Use a cell-based model (e.g., Caco-2, MDCK-MDR1, or primary brain endothelial cells) to measure the efflux ratio. An efflux ratio greater than 2 suggests active efflux. 3. Co-administration with an efflux inhibitor: In your in vivo study, co-administer this compound with a known P-gp inhibitor (e.g., verapamil or elacridar) to see if brain concentrations increase. 4. Metabolic stability assay: Evaluate the stability of this compound in liver and brain microsomes to assess its metabolic rate.
Our in vitro BBB model shows good permeability, but the in vivo brain concentrations are still low. High plasma protein binding. Rapid clearance from the bloodstream. Instability of the compound in plasma.1. Measure plasma protein binding: Use techniques like equilibrium dialysis or ultrafiltration to determine the fraction of unbound this compound. Only the unbound fraction can cross the BBB. 2. Pharmacokinetic profiling: Conduct a full pharmacokinetic study to determine parameters like half-life (t1/2), clearance (CL), and volume of distribution (Vd). 3. Plasma stability assay: Incubate this compound in plasma from the species used in your in vivo studies to assess its stability over time.
We are observing high variability in brain penetrance across our animal subjects. Inconsistent formulation or dosing. Genetic variability in efflux transporter expression in the animal strain. Pathological state of the BBB in disease models.1. Optimize formulation: Ensure this compound is fully solubilized in the vehicle and that the formulation is stable. Consider using a formulation that enhances solubility and stability. 2. Use a genetically defined animal strain: Switch to an inbred strain to minimize genetic variability. 3. Assess BBB integrity: In your disease model, include control groups to evaluate the integrity of the BBB using methods like Evans blue dye extravasation.
Chemical modification of this compound to improve lipophilicity resulted in loss of activity. The modification may have altered the binding of the compound to the mIDH1 target. The new analog may be a better substrate for efflux pumps.1. In vitro activity assay: Test the modified compound in an enzymatic assay to determine its inhibitory activity against mIDH1. 2. Structure-activity relationship (SAR) studies: Systematically explore modifications to identify those that improve permeability without sacrificing activity. 3. Re-evaluate efflux: Test the new analog in an in vitro permeability assay to check if it is a substrate for efflux transporters.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties of this compound and strategies to enhance its delivery to the brain.

Q1: What are the known physicochemical properties of this compound?

A1: The known properties of this compound are summarized in the table below. While some key parameters for predicting brain penetrance like LogP and PSA are not explicitly stated in the initial search results, the provided information is a starting point for further characterization.

Property Value Source
CAS Number 50405-58-8
Molecular Weight 215.25 g/mol
Molecular Formula C13H13NO2
Solubility Soluble in DMSO
Mechanism of Action Selective inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1)
Ki 120-190 nM for mIDH1
Selectivity >60-fold selective for mIDH1 over wild-type IDH1

Q2: What are the general strategies for improving the brain penetrance of a small molecule inhibitor like this compound?

A2: Several strategies can be employed to enhance the ability of a drug to cross the blood-brain barrier. These can be broadly categorized as follows:

Strategy Description Pros Cons
Medicinal Chemistry Approaches Modifying the chemical structure of this compound to increase its lipophilicity, reduce its polar surface area, or decrease its susceptibility to efflux transporters.Can lead to a new chemical entity with inherently better properties.May alter the compound's activity, selectivity, or toxicity. Can be time-consuming and resource-intensive.
Formulation Strategies Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) or creating a prodrug that is more lipophilic and can be converted to the active drug in the brain.Can improve the solubility and stability of the drug. Can be designed to target specific receptors at the BBB.May have complex manufacturing processes. Potential for immunogenicity or toxicity of the delivery system.
Alternative Delivery Routes Bypassing the BBB by administering this compound directly to the central nervous system, for example, through intranasal or intrathecal delivery.Can achieve high brain concentrations. Avoids first-pass metabolism.Can be invasive. May result in uneven drug distribution in the brain.
BBB Disruption Temporarily opening the BBB using techniques like focused ultrasound or osmotic agents to allow this compound to enter the brain.Can significantly increase the delivery of various therapeutic agents.Invasive and can carry risks such as infection or neuronal damage. The effect is transient.

Q3: How can I assess the brain penetrance of this compound experimentally?

A3: A combination of in vitro and in vivo models is recommended.

  • In Vitro Models: Start with cell-based assays using brain endothelial cells (like hCMEC/D3 or bEnd.3) or co-culture models that include pericytes and astrocytes to mimic the BBB. These models can be used to measure the apparent permeability (Papp) and efflux ratio of this compound.

  • In Vivo Models: For a definitive assessment, conduct pharmacokinetic studies in rodents. This involves administering this compound and measuring its concentration in both plasma and brain tissue at various time points. The brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma ratio (Kp,uu) are key parameters to determine.

Q4: What is the mechanism of action of this compound and how does it relate to its use in brain tumors?

A4: this compound is a selective inhibitor of the mutated isocitrate dehydrogenase 1 (mIDH1) enzyme. This mutation is a common feature in certain types of brain tumors, particularly gliomas. The mIDH1 enzyme produces an oncometabolite called 2-hydroxyglutarate (2-HG), which is believed to drive tumor development. By inhibiting mIDH1, this compound reduces the levels of 2-HG, thereby exerting its anti-tumor effect.

Experimental Protocols

Protocol 1: In Vitro Cellular Permeability Assay using a Transwell System

Objective: To determine the bidirectional permeability and efflux ratio of this compound across a brain endothelial cell monolayer.

Materials:

  • Brain endothelial cell line (e.g., hCMEC/D3)

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Cell culture medium and supplements

  • This compound

  • Lucifer yellow (as a marker for monolayer integrity)

  • LC-MS/MS system for quantification

Methodology:

  • Cell Seeding: Seed the brain endothelial cells on the apical side of the Transwell inserts and culture until a confluent monolayer is formed.

  • Monolayer Integrity Check: Measure the transendothelial electrical resistance (TEER) to confirm monolayer integrity. Additionally, assess the permeability of Lucifer yellow; a low permeability rate indicates a tight monolayer.

  • Permeability Assay (Apical to Basolateral):

    • Replace the medium in the apical and basolateral chambers with transport buffer.

    • Add this compound to the apical chamber.

    • At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

    • At the end of the experiment, collect the final sample from the apical chamber.

  • Permeability Assay (Basolateral to Apical):

    • Repeat the process, but add this compound to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B)

Protocol 2: Rodent Pharmacokinetic Study for Brain Penetrance Assessment

Objective: To determine the pharmacokinetic profile and brain-to-plasma concentration ratio of this compound in rodents.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice

  • This compound

  • Appropriate vehicle for dosing (e.g., DMSO/PEG/saline)

  • Blood collection supplies (e.g., heparinized tubes)

  • Tissue homogenization equipment

  • LC-MS/MS system for quantification

Methodology:

  • Animal Dosing: Administer this compound to the animals via the desired route (e.g., intravenous or oral).

  • Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing, collect blood samples via cardiac puncture or tail vein bleeding. Immediately after blood collection, perfuse the animals with saline and harvest the brains.

  • Sample Processing:

    • Centrifuge the blood samples to separate the plasma.

    • Weigh the brain tissue and homogenize it in a suitable buffer.

  • Sample Analysis: Extract this compound from the plasma and brain homogenates and quantify the concentrations using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the plasma and brain concentration-time profiles.

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for both plasma and brain.

    • Determine the brain-to-plasma concentration ratio (Kp) at each time point: Kp = C_brain / C_plasma

Visualizations

addressing inconsistent results in TC-E 5008 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistent results in experiments involving TC-E 5008, a selective inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1). This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1). It has a high degree of selectivity for the mutant form of the IDH1 enzyme over the wild-type version.[1] By inhibiting mIDH1, this compound blocks the production of D-2-hydroxyglutarate (D-2-HG) in cells expressing the mIDH1 mutation.[1]

Q2: What are the recommended storage and handling conditions for this compound?

A2: Proper storage and handling are critical for maintaining the stability and activity of this compound. To avoid degradation, it is recommended to store the compound at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1] Stock solutions should be prepared in an appropriate solvent, such as DMSO, and aliquoted to avoid repeated freeze-thaw cycles.[1]

Q3: We are observing high variability between replicate wells. What could be the cause?

A3: High variability between replicate wells in cell-based assays can stem from several factors. Common causes include inconsistent cell seeding, edge effects in the microplate, or issues with compound dilution and addition. Ensure that your cell suspension is homogenous before seeding and that your pipetting technique is consistent. To mitigate edge effects, consider not using the outer wells of the plate for experimental data.

Q4: Our positive controls are not showing the expected response. What should we check?

A4: If positive controls are not performing as expected, it could indicate a problem with the cells, reagents, or the assay protocol itself. Verify the identity and passage number of your cell line, as high passage numbers can lead to altered cellular characteristics and responses.[2] Also, confirm the concentration and activity of your positive control compound.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values for this compound

Inconsistent IC50 values across experiments are a common challenge. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Cell Health and Viability Ensure cells are in the exponential growth phase and have high viability (>90%) at the time of treatment. Perform regular cell health monitoring.
Cell Seeding Density Optimize and maintain a consistent cell seeding density for each experiment. Uneven cell distribution can lead to variable results.
Compound Stability Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1]
Assay Incubation Time Optimize the incubation time with this compound. The optimal duration can vary depending on the cell type and the specific endpoint being measured.
Reagent Quality Use high-quality, fresh reagents for your assays. Check the expiration dates of all components.
Issue 2: High Background Signal or Low Signal-to-Noise Ratio

A high background signal can mask the true effect of the compound. Here are some troubleshooting steps:

Potential Cause Recommended Solution
Assay Reagent Interference Check for autofluorescence or other interference from your assay reagents or the compound itself. Run appropriate controls (e.g., wells with compound but no cells).
Cellular Autofluorescence Some cell types exhibit higher autofluorescence. Consider using a different detection wavelength or a reporter system with a stronger signal.
Incomplete Cell Lysis If your assay requires cell lysis, ensure that the lysis buffer is effective and the incubation time is sufficient for complete cell lysis.
Suboptimal Reagent Concentration Titrate your assay reagents (e.g., antibodies, substrates) to determine the optimal concentration that maximizes the signal-to-noise ratio.

Experimental Protocols

A detailed experimental protocol is crucial for reproducibility. Below is a general protocol for a cell-based assay to determine the potency of this compound.

Protocol: Measuring D-2-HG Levels in mIDH1-Expressing Cells

  • Cell Seeding: Seed mIDH1-mutant cells (e.g., U87-MG with IDH1 R132H mutation) in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control (e.g., DMSO) and positive control wells.

  • Incubation: Incubate the plate for the optimized duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Metabolite Extraction: At the end of the incubation, extract the intracellular metabolites, including D-2-HG, using a suitable extraction method (e.g., methanol/water extraction).

  • D-2-HG Detection: Quantify the levels of D-2-HG using a commercially available D-2-HG assay kit or by LC-MS/MS.

  • Data Analysis: Normalize the D-2-HG levels to the cell number or protein concentration. Plot the D-2-HG levels against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway

TC_E_5008_Pathway cluster_0 mIDH1-Mutant Cell Isocitrate Isocitrate mIDH1 mIDH1 Isocitrate->mIDH1 Substrate alpha-Ketoglutarate alpha-Ketoglutarate mIDH1->alpha-Ketoglutarate Reduced Production D-2-Hydroxyglutarate (D-2-HG) D-2-Hydroxyglutarate (D-2-HG) mIDH1->D-2-Hydroxyglutarate (D-2-HG) Aberrant Production Oncogenic Signaling Oncogenic Signaling D-2-Hydroxyglutarate (D-2-HG)->Oncogenic Signaling Promotes This compound This compound This compound->mIDH1 Inhibits

Caption: Mechanism of action of this compound in mIDH1-mutant cells.

Experimental Workflow

Troubleshooting_Workflow Inconsistent Results Inconsistent Results Check Cell Culture Check Cell Culture Inconsistent Results->Check Cell Culture Start Verify Compound Handling Verify Compound Handling Check Cell Culture->Verify Compound Handling Cells OK? Review Assay Protocol Review Assay Protocol Verify Compound Handling->Review Assay Protocol Compound OK? Analyze Data Processing Analyze Data Processing Review Assay Protocol->Analyze Data Processing Protocol OK? Consistent Results Consistent Results Analyze Data Processing->Consistent Results Data OK?

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

minimizing cytotoxicity of TC-E 5008 in non-cancerous cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TC-E 5008. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize potential cytotoxicity in non-cancerous cells during in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our non-cancerous cell lines upon treatment with this compound, yet literature suggests it should be non-toxic to these cells. Why might this be happening?

A1: This is a critical observation. Published data indicates that this compound is a selective inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1) and is reported to not display cytotoxicity towards non-cancerous human cells[1]. If you are observing toxicity, it could be due to several factors unrelated to the compound's inherent activity. We recommend a systematic troubleshooting approach to identify the root cause. Potential issues could include compound purity, solvent toxicity, specific cell line sensitivity, or experimental artifacts. Please refer to our detailed troubleshooting guide below.

Q2: What is the mechanism of action of this compound?

A2: this compound is a selective inhibitor of the mutant isocitrate dehydrogenase 1 (mIDH1) enzyme, with reported Ki values between 120-190 nM[1]. It shows over 60-fold selectivity for the mutant IDH1 over the wild-type version[1]. In cells expressing mIDH1, it inhibits the production of D-2-hydroxyglutaric acid with an EC50 of 2.4 μM[1].

Q3: How can I differentiate between a cytotoxic and a cytostatic effect in my experiments?

A3: A cytotoxic effect leads to cell death, whereas a cytostatic effect inhibits cell proliferation without directly causing cell death[2]. To distinguish between these, you can use a cell counting method, such as a hemocytometer or an automated cell counter with trypan blue exclusion. Trypan blue will only stain dead cells, allowing you to quantify both the total number of cells and the number of viable cells. A decrease in the rate of cell proliferation with a low percentage of dead cells suggests a cytostatic effect, while a significant increase in the percentage of dead cells indicates a cytotoxic effect.

Q4: Are there general strategies to minimize off-target effects of small molecule inhibitors?

A4: Yes, several strategies can be employed. It is crucial to use the lowest effective concentration by performing a dose-response curve to determine the minimal concentration that achieves the desired on-target effect[3][4]. Using structurally different inhibitors for the same target can help confirm that the observed phenotype is not due to a shared off-target effect[3]. Additionally, genetic validation techniques like CRISPR-Cas9 or RNAi to knock down the intended target can help verify that the observed effects are on-target[3].

Troubleshooting Guide: Unexpected Cytotoxicity

If you are observing unexpected cytotoxicity with this compound in non-cancerous cells, follow this troubleshooting workflow.

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Solutions A Unexpected Cytotoxicity in Non-Cancerous Cells B Verify Compound Purity and Identity A->B C Assess Solvent Toxicity A->C D Optimize Cell Culture Conditions A->D E Review Cytotoxicity Assay Protocol A->E F Investigate Cell Line Specific Effects A->F G Source New Compound Batch B->G H Lower Solvent Concentration C->H I Adjust Seeding Density / Passage Number D->I J Use Alternative Assay / Positive & Negative Controls E->J K Test Different Non-Cancerous Cell Lines F->K G cluster_0 Apoptosis Induction cluster_1 Initiator Caspases cluster_2 Executioner Caspase cluster_3 Cellular Response A Apoptotic Signal B Caspase-8 A->B C Caspase-9 A->C D Caspase-3 B->D C->D E Cleavage of Cellular Proteins D->E F Apoptosis E->F

References

Technical Support Center: Optimizing TC-E 5008 Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TC-E 5008, a selective inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of mutant forms of isocitrate dehydrogenase 1 (IDH1), specifically the R132H and R132C variants. In cancer cells harboring these mutations, mIDH1 gains a neomorphic function, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation. This compound inhibits the production of 2-HG in cells expressing mIDH1.

Q2: In which cell lines is this compound expected to be most effective?

A2: this compound is most effective in cell lines that harbor IDH1 mutations, such as the R132H or R132C variants. The HT1080 fibrosarcoma cell line, which has the IDH1(R132C) mutation, is a commonly used model to study the effects of mIDH1 inhibitors. The effectiveness of the inhibitor will correlate with the cell line's dependence on the mIDH1 pathway. It is crucial to verify the IDH1 mutation status of your cell line of interest before initiating experiments.

Q3: What is the recommended starting concentration for this compound in cell culture experiments?

A3: The effective concentration of this compound can vary significantly between different cell lines. Based on available data, this compound inhibits the production of D-2-hydroxyglutarate (2-HG) in HT1080 cells with an EC50 value of 2.4 μM. For initial experiments, a dose-response study is recommended, starting from a low concentration (e.g., 0.1 µM) and extending to a higher concentration (e.g., 10-50 µM) to determine the optimal concentration for your specific cell line and experimental endpoint.

Q4: How should I prepare and store this compound?

A4: this compound is typically soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution in DMSO (e.g., 10 mM). For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Aliquot the stock solution to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiments is consistent across all conditions and does not exceed a level that is toxic to your cells (typically <0.5%).

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no observed effect of this compound Cell line does not harbor an IDH1 mutation.Confirm the IDH1 mutation status of your cell line using sequencing or a mutation-specific antibody.
Insufficient drug concentration or incubation time.Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.
Incorrect drug preparation or storage.Ensure proper dissolution and storage of this compound. Prepare fresh dilutions from a properly stored stock solution.
High variability between replicates Inconsistent cell seeding density.Ensure a uniform single-cell suspension and accurate cell counting before seeding.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental samples, or fill them with media to maintain humidity.
Inconsistent drug concentration due to pipetting errors.Use calibrated pipettes and ensure proper mixing of the drug in the culture medium.
Observed cytotoxicity at expected effective concentrations Off-target effects at high concentrations.Lower the concentration of this compound and/or shorten the incubation time.
Solvent (DMSO) toxicity.Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). Include a vehicle control (DMSO alone) in your experiments.
Cell line is particularly sensitive.Reduce the initial seeding density of the cells.
Difficulty in propagating mIDH1 glioma cells in culture Standard cell culture conditions may not be suitable for glioma cells with IDH1 mutations.Consider specialized culture conditions that more closely mimic the in vivo microenvironment. It has been reported that glioma cells with IDH1 mutations can be difficult to maintain in vitro under standard conditions.

Quantitative Data

Table 1: Inhibitory Potency of this compound

Parameter Value Target Reference
Ki120 nMmIDH1 (R132C)
Ki190 nMmIDH1 (R132H)
Ki12.3 µMWild-Type IDH1
EC50 (2-HG Inhibition)2.4 µMHT1080 cells (IDH1 R132C)

Table 2: Comparative IC50 Values of mIDH1 Inhibitors in Different Cell Lines (48h treatment)

Cell Line IDH1 Mutation AGI-5198 (nM) AGI-6780 (nM)
HT1080R132C2316
U87-MGR132H (engineered)420250
RBER132S>1000>1000
JJ0

Validation & Comparative

Validating TC-E 5008 Efficacy: A Comparative Guide to mIDH1 Genetic Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison between the pharmacological inhibition of mutant isocitrate dehydrogenase 1 (mIDH1) using TC-E 5008 and the genetic knockdown of the IDH1 gene. The objective is to offer a clear, data-driven comparison to aid in the experimental design for validating on-target effects of mIDH1 inhibitors.

Data Presentation: Comparative Efficacy

The following table summarizes the key efficacy parameters of this compound, a selective mIDH1 inhibitor, and compares them with the anticipated outcomes of mIDH1 genetic knockdown. Data for other well-characterized mIDH1 inhibitors, Ivosidenib and Olutasidenib, are included for a broader context.

ParameterThis compoundmIDH1 Genetic Knockdown (shRNA)Ivosidenib (AG-120)Olutasidenib
Target Mutant IDH1 (R132H, R132C) enzymatic activityMutant IDH1 mRNAMutant IDH1 enzymatic activityMutant IDH1 enzymatic activity
Mechanism of Action Allosteric inhibition of mIDH1, preventing the conversion of α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG).RNA interference leading to degradation of mIDH1 mRNA and subsequent reduction in mIDH1 protein expression.Inhibition of mIDH1 enzymatic activity.Potent and selective inhibition of mIDH1 enzymatic activity.
In Vitro Potency Kᵢ: 120-190 nMTypically achieves 75-90% reduction in target mRNA/protein levels.IC₅₀: 13 nM (cellular 2-HG)CR/CRh rate: 35% in R/R AML
Cellular Efficacy EC₅₀: 2.4 µM for 2-HG inhibition in HT1080 cells.Leads to a significant reduction in cellular 2-HG levels, dependent on knockdown efficiency.CR+CRh rate: 33% in R/R AML.Median OS: 16.2 months in a specific patient cohort.
Selectivity >60-fold selectivity for mIDH1 over wild-type IDH1.Highly specific to the targeted IDH1 mRNA sequence.Selective for mIDH1.Selectively inhibits mutant but not wild-type IDH1.
Permanence of Effect Reversible, dependent on compound presence and half-life.Can be transient or stable depending on the delivery method (e.g., stable integration with lentivirus).Reversible.Reversible.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

Protocol 1: Pharmacological Inhibition of mIDH1 with this compound

Objective: To assess the dose-dependent effect of this compound on cellular 2-HG levels in mIDH1-harboring cancer cells.

Materials:

  • mIDH1-mutant cancer cell line (e.g., HT1080, U87-MG engineered to express mIDH1)

  • This compound (dissolved in DMSO)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • 2-HG detection assay kit (mass spectrometry or enzyme-based)

  • Plate reader or mass spectrometer

Procedure:

  • Cell Seeding: Seed mIDH1-mutant cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of analysis (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in a cell culture medium. The final concentrations should span a range to determine the EC₅₀ value (e.g., 0.1 nM to 100 µM). Include a DMSO-only vehicle control.

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate the plate for 48-72 hours.

  • 2-HG Measurement: After incubation, collect the cell culture supernatant or cell lysates. Measure the 2-HG levels using a suitable assay kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the 2-HG levels to the vehicle control. Plot the normalized 2-HG levels against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

Protocol 2: Genetic Knockdown of mIDH1 using Lentiviral shRNA

Objective: To stably reduce the expression of mIDH1 in a cancer cell line and measure the impact on 2-HG production.

Materials:

  • Lentiviral shRNA vectors targeting human IDH1 and a non-targeting scramble control.

  • HEK293T cells for lentivirus production.

  • Lentiviral packaging and envelope plasmids (e.g., psPAX2, pMD2.G).

  • Transfection reagent.

  • Target mIDH1-mutant cancer cell line.

  • Polybrene.

  • Puromycin (for selection).

  • Reagents for RNA extraction and qRT-PCR.

  • Antibodies for Western blotting (anti-IDH1, anti-loading control).

Procedure:

  • shRNA Design: Design at least two independent shRNA sequences targeting the IDH1 transcript to control for off-target effects. Include a scramble shRNA control.

  • Lentivirus Production: Co-transfect HEK293T cells with the shRNA vector and packaging plasmids. Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

  • Cell Transduction: Transduce the target mIDH1-mutant cells with the collected lentivirus in the presence of polybrene (e.g., 8 µg/mL).

  • Selection of Stable Knockdown Cells: After 48 hours, select for transduced cells by adding puromycin to the culture medium. Maintain the selection until non-transduced control cells are eliminated.

  • Validation of Knockdown:

    • qRT-PCR: Extract total RNA from the stable cell lines and perform qRT-PCR to quantify the reduction

A Comparative Analysis of TC-E 5008 and Other Mutant IDH1 Inhibitors for Cancer Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the preclinical findings of TC-E 5008 in comparison to other notable mIDH1 inhibitors, including Ivosidenib, Olutasidenib, and Vorasidenib. This report summarizes key experimental data, details underlying methodologies, and visualizes critical pathways and workflows to aid in the evaluation of these compounds for therapeutic development.

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a critical therapeutic target in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a pivotal role in oncogenesis by altering epigenetic regulation and cellular differentiation. The development of small molecule inhibitors targeting mutant IDH1 (mIDH1) has ushered in a new era of targeted cancer therapy. This guide provides a comparative overview of the preclinical findings for this compound, a selective mIDH1 inhibitor, alongside other key inhibitors in this class: Ivosidenib (AG-120), Olutasidenib (FT-2102), and the dual mIDH1/2 inhibitor, Vorasidenib (AG-881).

Comparative Preclinical Data

The following tables summarize the available quantitative data for this compound and its counterparts, offering a side-by-side comparison of their biochemical potency, cellular activity, and selectivity. It is important to note that direct comparisons of absolute values such as IC50 and Ki should be interpreted with caution, as these can vary based on the specific experimental conditions employed in different studies.

Table 1: Biochemical Activity of mIDH1 Inhibitors

InhibitorTarget(s)IC50 (nM) vs. mIDH1 (R132H)Ki (nM) vs. mIDH1 (R132H/R132C)Selectivity vs. WT IDH1Reference
This compound mIDH1>10,000 (in one study), 190 (reported)120-190>60-fold
Ivosidenib (AG-120) mIDH1< 20 (broad spectrum of mutations)->40-fold
Olutasidenib (FT-2102) mIDH1Potent inhibitor-Selective for mIDH1 over WT IDH1 and mIDH2
Vorasidenib (AG-881) mIDH1/mIDH2Potent dual inhibitor--

Table 2: Cellular Activity of mIDH1 Inhibitors

InhibitorCell LineAssayEC50 (µM) / IC50 (nM)Reference
This compound Cells expressing mIDH12-HG Inhibition2.4
Ivosidenib (AG-120) U87 (R132H), THP-1 (R132H)2-HG Inhibition40 nM, 50 nM
Olutasidenib (FT-2102) -2-HG InhibitionPotent inhibition
Vorasidenib (AG-881) TS603 (IDH1-R132H), U87MG (IDH2-R140Q)Cellular PotencyPotent inhibition

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.

mIDH1_Signaling_Pathway cluster_0 Normal Cell Metabolism cluster_1 Cancer Cell with mIDH1 cluster_2 Therapeutic Intervention Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG WT IDH1 NADP+ to NADPH TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle mIDH1_Isocitrate Isocitrate mIDH1_alpha_KG α-Ketoglutarate Two_HG D-2-Hydroxyglutarate (Oncometabolite) mIDH1_alpha_KG->Two_HG mIDH1 NADPH to NADP+ Epigenetic_Dysregulation Epigenetic Dysregulation (Histone & DNA Hypermethylation) Two_HG->Epigenetic_Dysregulation Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block mIDH1_Inhibitor mIDH1 Inhibitor (e.g., this compound) mIDH1_Inhibitor->Two_HG Inhibits Production

Caption: Signaling pathway of wild-type and mutant IDH1.

Safety Operating Guide

Proper Disposal Procedures for TC-E 5008: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide for researchers and scientists on the safe handling and disposal of the selective mutant isocitrate dehydrogenase 1 (mIDH1) inhibitor, TC-E 5008. This document provides immediate safety and logistical information, including operational and disposal protocols to ensure a safe laboratory environment.

This compound is a valuable research tool for studying cancers with IDH1 mutations, such as gliomas.[1] Proper handling and disposal are critical to maintaining a safe research environment and ensuring compliance with institutional and regulatory guidelines.

Safe Handling and Personal Protective Equipment (PPE)

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Use compatible chemical-resistant gloves.

  • Body Protection: A lab coat should be worn.

  • Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, a properly fitted respirator is advised.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol for this compound

The following procedures are intended for the disposal of small quantities of this compound typically used in a research laboratory setting.

  • Waste Identification and Segregation:

    • Solid Waste: Unused or expired this compound powder should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

    • Liquid Waste: Solutions of this compound, typically dissolved in solvents like DMSO, should be collected in a separate, sealed, and labeled hazardous liquid waste container.[1] The container should be appropriate for the solvent used.

    • Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be disposed of as solid hazardous waste.

  • Waste Collection and Storage:

    • Use only approved and properly labeled hazardous waste containers.

    • Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

    • Keep containers closed except when adding waste.

  • Institutional Waste Disposal:

    • Follow your institution's specific guidelines for hazardous waste disposal.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Do not dispose of this compound down the drain or in regular trash.

Summary of this compound Information

PropertyInformation
Chemical Name This compound
CAS Number 50405-58-8
Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
Primary Function Selective mutant isocitrate dehydrogenase 1 (mIDH1) inhibitor
Common Solvent DMSO

Mutant IDH1 Signaling Pathway

This compound acts as an inhibitor of mutant IDH1. The diagram below illustrates the downstream effects of mutant IDH1, which can be studied using inhibitors like this compound. Mutant IDH1 produces the oncometabolite 2-hydroxyglutarate (2-HG), which can influence various cellular pathways, including the mTOR signaling pathway, impacting cell proliferation and invasion in glioma cells.[2][3]

Mutant_IDH1_Signaling cluster_0 Cellular Processes Cell Proliferation Cell Proliferation Cell Invasion Cell Invasion Mutant IDH1 Mutant IDH1 2-HG 2-HG Mutant IDH1->2-HG produces mTOR Signaling mTOR Signaling 2-HG->mTOR Signaling activates mTOR Signaling->Cell Proliferation mTOR Signaling->Cell Invasion

Mutant IDH1 signaling pathway leading to cell proliferation and invasion.

Disclaimer: The information provided in this document is intended for guidance in a laboratory research setting. Always consult your institution's specific safety and disposal protocols and the most current safety data sheet for any chemical you are working with. Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory.

References

Essential Safety and Logistical Information for Handling TC-E 5008

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Storage, and Disposal of TC-E 5008.

This document provides critical safety protocols and logistical information for the handling of this compound (CAS No. 50405-58-8), a selective mutant isocitrate dehydrogenase 1 (mIDH1) inhibitor. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and to maintain the integrity of experimental procedures.

Personal Protective Equipment (PPE)

Standard laboratory PPE is required when handling this compound. This includes, but is not limited to, the following:

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side shieldsProtects eyes from splashes or dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the compound.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for bulk quantities or when generating dust.Avoids inhalation of dust or aerosols.

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated laboratory. The use of a chemical fume hood is recommended, especially when handling the powdered form or preparing stock solutions, to avoid the formation of dust and aerosols.

  • An eyewash station and safety shower should be readily accessible in the immediate work area.

Procedural Guidance:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing: If working with the solid form, weigh the required amount in a chemical fume hood to minimize dust exposure.

  • Solution Preparation: this compound is soluble in DMSO. When preparing stock solutions, add the solvent to the vial containing the compound slowly to avoid splashing. If necessary, solubility can be increased by warming the tube to 37°C and using an ultrasonic bath.

  • Handling: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory.

  • Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow emergency procedures.

**

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.